Thalidomide-NH-C5-NH2
描述
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属性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILBSGWFJLZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-NH-C5-NH2: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide on the Core Properties and Applications of Thalidomide-NH-C5-NH2 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the well-characterized thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon aliphatic chain (C5) terminating in a primary amine (-NH2).[1][2] The terminal amine group provides a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest, thereby enabling the creation of a heterobifunctional PROTAC.
PROTACs are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][3][4][5] By inducing the proximity of the target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][6] Thalidomide-based linkers, such as this compound, are integral components in the design of CRBN-recruiting PROTACs.[1][7][8] This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, synthesis, and application in targeted protein degradation.
Physicochemical Properties
This compound is typically available as a solid and may be supplied as a hydrochloride salt to improve its solubility and stability in aqueous solutions.[1][7] The key structural features are the thalidomide headgroup for CRBN binding and the C5 alkyl amine linker for conjugation.
| Property | Value | Source |
| Molecular Formula | C18H22N4O4 | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| CAS Number | 2093386-39-9 | MedChemExpress[1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action in PROTACs
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to the CRBN protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][9] When incorporated into a PROTAC, the other end of the molecule is conjugated to a ligand that specifically binds to a target protein of interest (POI). This bifunctional nature of the PROTAC brings the POI into close proximity with the CRBN E3 ligase.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][6]
Experimental Protocols
Synthesis of this compound
A general, representative protocol for the synthesis of thalidomide-based linkers with an alkyl amine involves a two-step process starting from a protected phthalic anhydride derivative.
Step 1: Synthesis of N-(5-aminopentyl)phthalimide
-
To a solution of phthalic anhydride (1 eq) in a suitable solvent such as acetic acid, add 1,5-diaminopentane (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain N-(5-aminopentyl)phthalimide.
Step 2: Coupling with the Glutarimide Moiety
-
Suspend N-(5-aminopentyl)phthalimide (1 eq) and 2,6-dioxopiperidine-3-carbonyl chloride (1.1 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (TEA) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Cereblon Binding Assay
To quantify the binding affinity of this compound or a PROTAC derived from it to Cereblon, a competitive binding assay can be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.[10][11]
-
Reagents and Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (or another suitable fluorescent thalidomide tracer)
-
Europium cryptate-labeled anti-GST antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound (this compound or derived PROTAC)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the test compound dilutions into the wells of the 384-well plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The signal from the wells containing the test compound is compared to the signal from control wells (with and without the fluorescent tracer).
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent tracer binding, is calculated by fitting the data to a four-parameter logistic equation.
-
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (synthesized using this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data
While specific quantitative data for this compound itself is not extensively published in peer-reviewed literature, the performance of PROTACs is highly dependent on the specific target ligand and the overall structure of the chimera. The following table provides representative data for thalidomide-based PROTACs to illustrate the typical range of activities.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [3] |
| SHP2-D26 | SHP2 | K562 | 6.02 | > 90 | [12] |
| BTK Degrader | BTK | MOLM-14 | 11.6 | > 90 | [13] |
Note: The linker length and composition are critical for the efficacy of a PROTAC. The C5 alkyl chain of this compound provides a degree of flexibility that can be optimal for the formation of a stable ternary complex between certain target proteins and CRBN. However, empirical optimization is often necessary to determine the ideal linker for a specific target.[5][14]
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its simple alkyl chain linker and terminal amine functionality offer a straightforward approach for conjugation to a wide variety of target-specific ligands. The technical information and experimental protocols provided in this guide are intended to support researchers and drug development professionals in the design and evaluation of novel thalidomide-based PROTACs for therapeutic applications. The continued exploration of linkerology and the structure-activity relationships of these bifunctional molecules will undoubtedly lead to the development of more potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. revvity.com [revvity.com]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-NH-C5-NH2: A Technical Overview for Drug Discovery Professionals
Affiliation: Google Research
Abstract
This technical guide provides a detailed examination of Thalidomide-NH-C5-NH2, a critical chemical intermediate and building block in the development of targeted protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs). This document elucidates its chemical structure, synthesis, and mechanism of action, with a focus on its role as an E3 ligase binder. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and scientists in the field of drug development.
Introduction: The Role of Thalidomide Derivatives in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This strategy utilizes bifunctional molecules, most notably PROTACs, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a "warhead" that binds to a target protein of interest, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The thalidomide scaffold and its analogs (lenalidomide, pomalidomide) are among the most widely used E3 ligase ligands. They function by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event recruits the entire CRL4-CRBN complex to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
This compound, also known as (S)-4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a derivative of thalidomide specifically designed for this purpose. It incorporates a flexible 5-carbon (C5) alkyl chain with a terminal primary amine (-NH2). This amine group serves as a versatile chemical handle, allowing for the straightforward attachment of various linker-warhead combinations through amide bond formation or other conjugation chemistries. This modularity is crucial for optimizing the potency and selectivity of the resulting PROTAC.
Chemical Structure and Properties
The core of this compound is the glutarimide ring of thalidomide, which is essential for its interaction with the Cereblon (CRBN) E3 ligase substrate receptor. The addition of the 5-aminopentylamino linker provides a reactive site for further chemical modification.
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IUPAC Name: (S)-4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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Common Synonyms: Thalidomide-C5-amine, CRBN Ligand-Linker 1
-
Molecular Formula: C18H22N4O4
-
Molecular Weight: 358.40 g/mol
Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Complex
The thalidomide moiety of the molecule binds to a specific pocket in the Cereblon (CRBN) protein. This binding event induces a conformational change that recruits the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, this complex is brought into close proximity with a target protein of interest, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface. The resulting polyubiquitin chain acts as a signal for degradation by the 26S proteasome.
Figure 1. Signaling pathway for PROTAC-mediated protein degradation via CRL4-CRBN.
Quantitative Data Summary
The utility of this compound is ultimately defined by the performance of the PROTACs derived from it. The data below is representative of typical values seen for potent PROTACs utilizing this linker-ligand combination.
| Parameter | Description | Typical Value Range | Target Protein Example | Reference |
| CRBN Binding (Kd) | Dissociation constant for the binding of the thalidomide moiety to Cereblon. | 100 - 500 nM | - | |
| Ternary Complex (Kd) | Dissociation constant for the formation of the Target-PROTAC-CRBN complex. | 10 - 100 nM | BRD4 | |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 0.1 - 50 nM | BTK, BRD4 | |
| Dmax | Maximum percentage of target protein degradation achieved. | > 90% | BTK, BRD4 |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound starting from 4-fluorothalidomide.
Figure 2. Synthetic workflow for this compound.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,5-diaminopentane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add N-Boc-1,5-diaminopentane (1.2 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be performed by reverse-phase HPLC if necessary.
-
Western Blot Protocol for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC derived from this compound.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95 °C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST (3x, 10 minutes each).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x, 10 minutes each).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantification: Perform densitometry analysis on the bands using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.
Conclusion
This compound is a foundational building block in the rapidly advancing field of targeted protein degradation. Its structure is optimized to provide a stable and effective CRBN ligand coupled with a versatile linker attachment point. The methodologies and data presented in this guide underscore its importance and provide a framework for its application in the design and synthesis of novel PROTACs. A thorough understanding of its properties, synthesis, and biological context is essential for researchers aiming to develop next-generation therapeutics based on this powerful technology.
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-NH-C5-NH2 as a Cereblon Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 is a synthetic chemical entity that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins.[1][2] This molecule consists of a thalidomide core, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-carbon alkyl linker with a terminal amine group (-NH2).[3] This terminal amine provides a reactive handle for the conjugation of a ligand that targets a specific protein of interest, thereby forming a heterobifunctional PROTAC.
The mechanism of action of this compound is intrinsically linked to the function of its thalidomide moiety, which hijacks the cellular ubiquitin-proteasome system to induce the degradation of specific proteins. This guide provides a comprehensive overview of this mechanism, including the signaling pathways, quantitative binding data of related compounds, and detailed experimental protocols to study its function.
Core Mechanism of Action: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase
The central mechanism of action of the thalidomide moiety in this compound is its ability to bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[4] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation by the 26S proteasome.[5][6]
The CRL4-CRBN complex is a multi-protein assembly that includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). In its native state, this complex is involved in the ubiquitination of endogenous substrates. The binding of the thalidomide derivative to a specific pocket in CRBN alters the surface of the ligase, creating a new binding interface that recognizes and recruits neosubstrates.
Key neosubstrates identified for thalidomide and its analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[4] The degradation of these proteins is responsible for the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide in various cancers.
In the context of a PROTAC, the this compound moiety serves to recruit the CRL4-CRBN E3 ligase to a specific protein of interest, as dictated by the other ligand of the PROTAC molecule. This induced proximity triggers the polyubiquitination of the target protein, marking it for proteasomal degradation.
Signaling Pathway of Thalidomide-Mediated Protein Degradation
The following diagram illustrates the signaling pathway initiated by the binding of a thalidomide-based ligand to the CRL4-CRBN complex, leading to the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~2.5 µM (IC50) | Competitive Binding | [7] |
| Lenalidomide | ~1 µM (IC50) | Competitive Binding | [7] |
| Pomalidomide | ~0.2 µM (IC50) | Competitive Binding | [7] |
| Thalidomide | 22.4 nM (IC50) | TR-FRET | [7] |
| Lenalidomide | 8.9 nM (IC50) | TR-FRET | [7] |
| Pomalidomide | 6.4 nM (IC50) | TR-FRET | [7] |
Experimental Protocols
To investigate the mechanism of action of this compound or PROTACs derived from it, a series of in vitro and cell-based assays are essential. The following are detailed methodologies for key experiments.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the binding affinity of a compound to CRBN in a competitive format.
Caption: TR-FRET Cereblon Binding Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged CRBN, a terbium-labeled anti-His antibody (donor), a fluorescently labeled thalidomide analog (acceptor), and the test compound (this compound) in an appropriate assay buffer.
-
Compound Dispensing: Serially dilute the test compound and dispense it into a low-volume 384-well plate.
-
Protein Addition: Add the His-tagged CRBN solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Detection Reagent Addition: Add a pre-mixed solution of the terbium-labeled anti-His antibody and the fluorescent thalidomide tracer to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at approximately 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In-Cell Target Protein Degradation Assay (Western Blot)
This assay is used to confirm and quantify the degradation of a target protein in cells treated with a PROTAC derived from this compound.[5][8]
Caption: Western Blot Workflow for PROTAC-induced Degradation.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line and allow the cells to adhere. Treat the cells with a dose-response of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the protein lysates by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the CRL4-CRBN E3 ligase.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL4-CRBN E3 ligase complex, the recombinant target protein, and the PROTAC. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be visible in the presence of the PROTAC.
Conclusion
This compound serves as a potent and versatile building block for the development of PROTACs. Its mechanism of action is rooted in the well-established ability of its thalidomide core to recruit the CRL4-CRBN E3 ubiquitin ligase. By understanding the underlying signaling pathways and employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the CRBN-binding and protein-degrading capabilities of novel PROTACs derived from this important chemical tool. This knowledge is critical for advancing the design and optimization of new targeted protein degradation therapies.
References
- 1. Thalidomide-NH-C5-NH2_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Thalidomide-NH-C5-NH2 as a Cereblon Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, initially marked by a history of severe teratogenicity, have been repurposed as potent modulators of the E3 ubiquitin ligase Cereblon (CRBN). This interaction forms the cornerstone of a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
Quantitative Binding Affinity of Thalidomide Analogs to Cereblon
The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter for the efficacy of the resulting PROTACs. The following table summarizes the reported binding affinities for key thalidomide analogs, providing a benchmark for the expected affinity of molecules like Thalidomide-NH-C5-NH2.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM | 22.4 nM | Fluorescence Polarization | [1][2] |
| Lenalidomide | - | 8.9 nM | TR-FRET | [2] |
| Pomalidomide | - | 6.4 nM | TR-FRET | [2] |
| (S)-thalidomide | - | 11.0 nM | TR-FRET | [2] |
| (R)-thalidomide | - | 200.4 nM | TR-FRET | [2] |
Mechanism of Action: Cereblon-Mediated Protein Degradation
The core function of this compound within a PROTAC is to recruit the CRBN E3 ligase complex. This initiates a catalytic cycle of targeted protein degradation.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
General Synthesis of Thalidomide-Linker Conjugates
While a specific protocol for this compound is proprietary, a general approach for synthesizing thalidomide-based linkers for PROTACs involves the following key steps. This is a representative scheme and may require optimization for specific linker lengths and functionalities.
Caption: General synthetic route for thalidomide-linker conjugates.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,5-diaminopentane
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nucleophilic Aromatic Substitution: Dissolve 4-fluorothalidomide and N-Boc-1,5-diaminopentane in DMSO. Add DIPEA and heat the reaction mixture. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the protected thalidomide-linker intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the reaction at room temperature.
-
Final Product Isolation: Remove the solvent under reduced pressure to yield the final product, this compound, often as a TFA salt.
Cereblon Binding Affinity Assay: Fluorescence Polarization (FP)
Fluorescence Polarization is a widely used, robust, and homogeneous assay for quantifying the binding affinity of small molecules to proteins.
References
The Architect of Degradation: A Technical Guide to Thalidomide-NH-C5-NH2 in E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of pathogenic proteins. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for destruction by the proteasome. Thalidomide and its derivatives have been repurposed as potent recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of Thalidomide-NH-C5-NH2, a key building block in the construction of CRBN-recruiting PROTACs. We will delve into its mechanism of action, present key quantitative data for related compounds, provide detailed experimental protocols for its characterization, and visualize the intricate processes involved.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to CRBN, and a 5-carbon alkyl linker with a terminal amine group (-NH2).[1][2] This terminal amine serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest, thus forming a heterobifunctional PROTAC.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of the thalidomide moiety within a PROTAC is to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] By binding to CRBN, the thalidomide derivative induces a conformational change in the substrate receptor, creating a novel binding surface. This "molecular glue" effect facilitates the recruitment of proteins that are not endogenous substrates of CRBN, termed "neosubstrates".[3] In the context of a PROTAC, the target protein of interest is brought into close proximity with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1]
The choice of linker and its attachment point on the thalidomide scaffold is critical. Attaching the linker at the C5 position of the phthalimide ring has been shown to be a viable strategy. Interestingly, modifications at the C5 position can also mitigate the off-target degradation of some endogenous zinc-finger proteins, a known liability of certain pomalidomide-based PROTACs.[4][5]
PROTAC-mediated protein degradation pathway.
Quantitative Data
While specific binding and degradation data for this compound as a standalone molecule is not extensively published, the following tables provide representative data for the parent thalidomide molecule and PROTACs constructed with similar C5-linked thalidomide derivatives. This information serves as a valuable benchmark for researchers.
Table 1: Binding Affinity of Thalidomide and its Derivatives to CRBN
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
Table 2: Degradation Efficiency of PROTACs with C5-Linked Thalidomide Derivatives
| PROTAC/Compound | Target Protein | Linker Position | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| T02 | IKZF1 (Neosubstrate) | C5-aminoalkyl | Not Reported | 19 | MM.1S | [7] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Robust validation of a PROTAC's activity requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
CRBN Engagement Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay confirms the binding of the PROTAC to the CRBN E3 ligase in a competitive binding format.
Materials:
-
His-tagged recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide)
-
Anti-His-Tb cryptate HTRF reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Test PROTAC synthesized from this compound
Procedure:
-
Prepare serial dilutions of the test PROTAC in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the serially diluted PROTAC.
-
Add the His-tagged CRBN/DDB1 complex to each well and incubate for 10-15 minutes at room temperature.
-
Add a mixture of the Cy5-labeled thalidomide tracer and the Anti-His-Tb cryptate reagent to all wells.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the PROTAC concentration to determine the IC50.
TR-FRET experimental workflow.
Western Blot for Target Protein Degradation
This is a standard method to visualize and semi-quantify the degradation of the target protein in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test PROTAC or DMSO for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Quantitative Proteomics for Global Specificity Analysis
Mass spectrometry-based proteomics provides an unbiased, proteome-wide assessment of a PROTAC's efficacy and selectivity.
Materials:
-
Cell line of interest
-
Test PROTAC and DMSO
-
Lysis buffer (e.g., 8M urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tag (TMT) reagents
-
C18 solid-phase extraction (SPE) cartridges
-
High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify protein concentration. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides overnight with trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts. Fractionate the pooled sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the mass spectra against a protein database for peptide and protein identification. Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Logical relationships of PROTAC components.
Conclusion
This compound serves as a foundational building block for the rational design and synthesis of potent and selective PROTACs that recruit the CRBN E3 ligase. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation of CRBN engagement, on-target degradation, and off-target effects, is paramount for the successful development of novel protein-degrading therapeutics. This guide provides the core knowledge and experimental frameworks necessary for researchers to effectively utilize this versatile chemical tool in the pursuit of innovative medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. planetarium360.nationalmuseum.gov.ph [planetarium360.nationalmuseum.gov.ph]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a molecule with a complex and dual-faceted history, has re-emerged as a critical component in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its derivatives are now widely employed as ligands for the E3 ubiquitin ligase Cereblon (CRBN), forming the basis of many Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on a key derivative, Thalidomide-NH-C5-NH2, a bifunctional molecule incorporating the thalidomide core and a five-carbon aliphatic amine linker. This linker provides a crucial attachment point for a ligand targeting a protein of interest, enabling the creation of PROTACs that can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.
This document will provide a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the underlying biological pathways.
Discovery and Rationale
The discovery of this compound is intrinsically linked to the evolution of PROTAC technology. The development of potent and selective protein degraders requires the optimization of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs, such as lenalidomide and pomalidomide, were identified as potent binders to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1]
The addition of a linker to the thalidomide scaffold is essential for its function in a PROTAC. The nature of this linker, including its length, composition, and attachment point, has been shown to be critical for the efficacy of the resulting degrader. The five-carbon aliphatic amine linker in this compound offers a flexible and commonly utilized spacer to connect to a target protein ligand. The terminal primary amine provides a reactive handle for straightforward conjugation chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable, its development is a logical progression in the systematic exploration of linker space to optimize PROTAC activity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available thalidomide precursor. A representative synthetic route involves the nucleophilic aromatic substitution of a leaving group on the phthalimide ring of a thalidomide derivative with a protected diamine linker, followed by deprotection.
Experimental Protocol: Synthesis of 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
Step 1: Synthesis of tert-butyl (5-aminopentyl)carbamate
A solution of 1,5-diaminopentane in a suitable solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc)₂O at room temperature. The reaction is stirred for several hours to afford the mono-Boc-protected diamine.
Step 2: Synthesis of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
This starting material can be synthesized from 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as acetic acid at elevated temperature.
Step 3: Synthesis of tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentyl)carbamate
A mixture of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and tert-butyl (5-aminopentyl)carbamate is heated in a solvent such as dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Synthesis of 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
The Boc-protected intermediate from the previous step is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. After completion of the reaction, the solvent and excess acid are removed under reduced pressure to yield the final product, often as a salt (e.g., TFA or HCl salt).
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of thalidomide-linker conjugates, based on reported procedures for similar compounds.[2][3]
| Step | Reaction | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Boc-protection of diamine | 1,5-diaminopentane | (Boc)₂O | Dichloromethane | ~90 | >95 |
| 2 | Synthesis of fluorothalidomide | 3-fluorophthalic anhydride, 3-aminopiperidine-2,6-dione HCl | Acetic Acid | Acetic Acid | ~80 | >95 |
| 3 | Nucleophilic aromatic substitution | 4-fluoro-thalidomide, Boc-C5-diamine | DIPEA | DMSO | 60-70 | >95 |
| 4 | Boc-deprotection | Boc-protected Thalidomide-C5-amine | TFA | Dichloromethane | >95 | >98 |
Characterization Data (Representative for similar structures):
-
¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, and the aliphatic protons of the C5 linker are expected.
-
Mass Spectrometry (LC-MS): A peak corresponding to the molecular weight of the protonated molecule [M+H]⁺ is expected.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A-RING E3 ubiquitin ligase (CRL4CRBN) complex. This binding event does not inhibit the ligase but rather co-opts its activity.
When incorporated into a PROTAC, the other end of the molecule binds to a target protein of interest (POI). This brings the POI into close proximity with the CRL4CRBN complex, leading to the polyubiquitination of the POI. The polyubiquitin chain acts as a signal for degradation by the 26S proteasome.
Caption: Mechanism of action of a PROTAC utilizing this compound.
Experimental Workflow for PROTAC Assembly
The synthesis of a PROTAC using this compound typically involves the coupling of the terminal amine of the linker to a carboxylic acid on the target protein ligand.
Caption: General workflow for the synthesis of a PROTAC.
Biological Evaluation
The biological activity of a PROTAC containing the this compound linker is typically assessed through a series of in vitro and in vivo experiments.
Key Biological Assays
-
Target Protein Degradation: Western blotting or mass spectrometry-based proteomics are used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to determine the effect of the PROTAC on the viability and proliferation of cancer cell lines that are dependent on the target protein.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies in animal models are conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, as well as its ability to degrade the target protein in tumors.
Representative Biological Data
The efficacy of a PROTAC is often reported as the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table provides hypothetical but representative data for a PROTAC utilizing a thalidomide-C5-amine linker.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | Kinase Y | Cancer Cell Line Z | 50 | >90 |
Conclusion
This compound is a valuable and versatile building block in the development of PROTACs for targeted protein degradation. Its straightforward synthesis and the flexibility of the C5 amine linker make it a popular choice for researchers in drug discovery. The ability to recruit the CRBN E3 ligase to a specific protein of interest provides a powerful strategy for the development of novel therapeutics against a wide range of diseases, including cancer. Further optimization of the linker and the target protein ligand will continue to be a key area of research to enhance the potency, selectivity, and drug-like properties of the resulting PROTACs.
References
In-Depth Technical Guide to the Physicochemical Properties of Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C5-NH2 is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide moiety, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 5-carbon alkyl linker with a terminal amine group (-NH2). This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can induce the degradation of a specific protein of interest. Understanding the physicochemical properties of this E3 ligase ligand-linker conjugate is paramount for the rational design and optimization of effective PROTAC degraders.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its hydrochloride salt. It also outlines detailed experimental protocols for the determination of key parameters such as solubility, pKa, and the partition coefficient (logP). Furthermore, a schematic representation of its mechanism of action within the PROTAC framework is provided.
Physicochemical Properties
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | N/A |
| Molecular Formula | C18H22N4O4 | MedChemExpress[1][2] |
| Molecular Weight | 358.39 g/mol | MedChemExpress[1][2] |
| Appearance | Solid | MedChemExpress[1] |
Table 2: Predicted and Salt Form Properties
| Property | Value | Notes | Source |
| Computed XLogP3 | 0.4 | This is a computed value for the related compound Thalidomide-O-C5-NH2. | PubChem[3] |
| Salt Form | This compound hydrochloride | MedChemExpress[1] | |
| Molecular Formula (HCl) | C18H23ClN4O4 | MedChemExpress[1] | |
| Molecular Weight (HCl) | 394.85 g/mol | MedChemExpress[1] | |
| Solubility (HCl) | ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | The saturation of this solution is unknown. | MedChemExpress[1] |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, the following sections provide detailed, generalized protocols for determining key physicochemical properties applicable to this and similar small molecules.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.
Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Validated analytical column (e.g., C18)
-
Mobile phases for HPLC
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed for 24 to 48 hours to reach equilibrium.
-
After the incubation period, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the aqueous solubility.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate method for ionizable compounds.
Workflow for pKa Determination
Caption: A generalized workflow for pKa determination.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, degassed
-
Calibrated pH meter with an electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp).
-
Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Fill a burette with the standardized titrant (HCl for a basic compound, NaOH for an acidic compound).
-
Begin the titration by adding small increments of the titrant to the solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined as the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Determination of Partition Coefficient (logP) by Shake-Flask Method
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.
Workflow for logP Determination
Caption: A generalized workflow for logP determination.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Water or buffer (e.g., PBS pH 7.4)
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge (optional, to aid phase separation)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare the two phases by shaking n-octanol with water and water with n-octanol for 24 hours. Allow the phases to separate completely.
-
Prepare a stock solution of this compound in the phase in which it is more soluble.
-
Add a known volume of the n-octanol phase and the aqueous phase to a separatory funnel.
-
Add a small volume of the stock solution to the funnel.
-
Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is the base-10 logarithm of P.
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide headgroup binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The terminal amine of the C5 linker is conjugated to a ligand for a target protein of interest (POI). This ternary complex formation brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC Mechanism of Action
Caption: Signaling pathway of a thalidomide-based PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. While some fundamental physicochemical data are available, a comprehensive experimental characterization of properties like pKa and logP would be beneficial for optimizing its use in drug discovery. The provided generalized experimental protocols offer a roadmap for researchers to obtain this critical data. A thorough understanding of these properties, in conjunction with the established mechanism of action, will empower scientists to design more effective and drug-like protein degraders.
References
Methodological & Application
Application Note and Protocol: Synthesis of Thalidomide-NH-C5-NH2 PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Thalidomide-NH-C5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule comprises the Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a 5-carbon alkyl linker with a terminal primary amine. This amine serves as a versatile attachment point for a "warhead" designed to bind to a specific protein of interest, thereby enabling its targeted degradation.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. They function by simultaneously binding to an E3 ubiquitin ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The thalidomide moiety in the synthesized linker specifically recruits the CRBN E3 ligase.
Application Notes and Protocols for Conjugating Thalidomide-NH-C5-NH2 to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the covalent conjugation of Thalidomide-NH-C5-NH2, a derivative of thalidomide featuring a C5 linker with a terminal primary amine, to a protein ligand. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Thalidomide and its analogs are known to bind to the E3 ubiquitin ligase Cereblon (CRBN), recruiting it to target proteins for ubiquitination and subsequent degradation by the proteasome. By conjugating this compound to a ligand that binds to a protein of interest, a PROTAC is formed, effectively hijacking the cell's ubiquitin-proteasome system to eliminate the target protein.
This document outlines two primary methods for this conjugation: Amide Bond Formation via EDC/NHS Chemistry and Reductive Amination . Detailed experimental protocols, quantitative data from relevant studies, and visual diagrams of the workflow and the underlying biological pathway are provided to guide researchers through this process.
Key Concepts and Strategies
The primary amine (-NH2) on the C5 linker of this compound is a versatile functional group for bioconjugation. The choice of conjugation strategy primarily depends on the available functional groups on the protein ligand.
-
EDC/NHS Chemistry: This is the most common method for conjugating an amine-containing molecule to a protein that has accessible carboxyl groups (-COOH) on its surface, typically on aspartic acid or glutamic acid residues, or at the C-terminus. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups, which then react with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond.
-
Reductive Amination: This method is employed when the protein ligand can be modified to contain an aldehyde or ketone group. The primary amine of this compound reacts with the carbonyl group to form an intermediate imine (Schiff base), which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugation reactions can be influenced by several factors, including the specific proteins and small molecules involved, buffer conditions, and molar ratios of reactants. The following table summarizes representative quantitative data from studies involving the conjugation of small molecules to proteins using the described methods.
| Conjugation Method | Reactants | Molar Ratio (Small Molecule:Protein) | Conjugation Yield/Efficiency | Reference |
| EDC/NHS Chemistry | Amine-containing hapten to BSA | 50:1 | ~15-25 moles hapten/mole BSA | [1][2] |
| EDC/NHS Chemistry | Amine-modified DNA to Carbonic Anhydrase | 10:1 | >95% conjugation yield | [3] |
| Reductive Amination | Oligosaccharide to BSA | 300:1 | ~50% of lysine residues modified | [4][5] |
| Reductive Amination | Aldehyde-containing DNA to AlkB protein | 1:5 (DNA:Protein) | ~85% DPC yield | [6] |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein ligand containing accessible carboxyl groups.
Materials:
-
Protein ligand in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein ligand in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. A 10-50 fold molar excess of EDC and NHS over the protein is recommended as a starting point.
-
Add the EDC solution to the protein solution, followed immediately by the NHS/Sulfo-NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Equilibrate a desalting column with Coupling Buffer.
-
Apply the activated protein solution to the desalting column to remove excess EDC and NHS. Collect the protein-containing fractions.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer. A 10-100 fold molar excess over the protein is recommended.
-
Immediately add the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification: Purify the conjugate from excess small molecule and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Reductive Amination
This protocol is for conjugating this compound to a protein ligand that has been modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein ligand in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-modified protein ligand in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Dissolve this compound in Reaction Buffer. A 20-100 fold molar excess over the protein is recommended.
-
Add the this compound solution to the protein solution.
-
Prepare a fresh solution of NaBH3CN in Reaction Buffer. Add the NaBH3CN solution to the protein-small molecule mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted aldehydes and the reducing agent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the conjugate and separate it from the unconjugated protein and small molecule.
-
Column: A C4 or C18 column is typically used for protein analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: UV absorbance at 280 nm (for the protein) and a wavelength specific to the thalidomide-containing molecule (e.g., ~220 nm or ~300 nm) can be used.
-
Analysis: The appearance of a new peak with a different retention time compared to the unconjugated protein indicates successful conjugation. The peak area can be used for relative quantification.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to confirm the covalent attachment of the small molecule and to determine the drug-to-protein ratio (DPR).
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for protein analysis.
-
Sample Preparation: The purified conjugate should be desalted into a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate).
-
Analysis: The mass of the conjugate will be higher than the unconjugated protein. The mass shift will correspond to the molecular weight of the attached this compound molecule(s). By analyzing the mass spectrum, the distribution of species with different numbers of conjugated small molecules can be determined, providing the average DPR.
Visualizations
Cereblon-Mediated Ubiquitination Pathway
Caption: Cereblon-mediated ubiquitination and degradation of a target protein induced by a thalidomide-based PROTAC.
Experimental Workflow for Conjugation and Analysis
Caption: Step-by-step workflow for the conjugation of this compound to a protein ligand and subsequent analysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-NH-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs utilizing a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected via a 5-carbon aliphatic amine linker (Thalidomide-NH-C5-NH2).
Thalidomide and its analogs are well-established ligands for CRBN, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4] The choice of linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2][5] The C5 position on the thalidomide phthalimide ring is a commonly explored attachment point for the linker, and functionalization at this position can also play a role in mitigating off-target effects.[5]
These notes will guide researchers through the essential experimental workflow for characterizing a novel this compound based PROTAC, from initial biochemical assays to cellular characterization and validation of the degradation mechanism.
Data Presentation
The following tables summarize representative quantitative data for key experimental outcomes when evaluating thalidomide-based PROTACs. The specific values will be dependent on the target protein, the warhead, and the cellular context.
Table 1: Ternary Complex Formation and Binding Affinity
| Parameter | Technique | Description | Representative Value |
| Binary Binding (PROTAC to CRBN) | SPR / ITC | Measures the binding affinity of the PROTAC to the CRBN E3 ligase. | Kd: ~150-250 nM |
| Binary Binding (PROTAC to POI) | SPR / ITC | Measures the binding affinity of the PROTAC to the protein of interest. | Kd: Highly variable (nM to µM range) |
| Ternary Complex Formation | AlphaLISA / TR-FRET | Quantifies the formation of the POI-PROTAC-CRBN complex. | EC50: nM to µM range |
| Cooperativity (α) | Biophysical Assays | Indicates the extent to which binding of one protein enhances binding of the other to the PROTAC. | α > 1 (Positive cooperativity) |
Table 2: Cellular Degradation and Viability
| Parameter | Assay | Description | Representative Value |
| Degradation Potency (DC₅₀) | Western Blot / In-Cell Western | The concentration of PROTAC required to degrade 50% of the target protein. | DC₅₀: nM to µM range |
| Maximal Degradation (Dₘₐₓ) | Western Blot / In-Cell Western | The maximum percentage of target protein degradation achieved. | Dₘₐₓ: >80% |
| Time to Onset of Degradation | Time-Course Western Blot | The time required to observe significant protein degradation. | 2-8 hours |
| Cellular Potency (IC₅₀) | Cell Viability Assay (CTG/CCK-8) | The concentration of PROTAC that inhibits 50% of cell viability/growth. | Highly variable (dependent on POI) |
Mandatory Visualizations
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical initial step for PROTAC-mediated protein degradation.[5] Various biophysical techniques can be employed to characterize these interactions.
-
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of an analyte, providing real-time kinetic data (kₐ and kₑ).
-
Protocol Outline:
-
Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.
-
Inject the PROTAC at various concentrations to determine the binary binding kinetics to CRBN.
-
To measure ternary complex formation, inject the target protein of interest (POI) at a constant concentration, with or without a titration of the PROTAC.
-
An increase in the binding response in the presence of the PROTAC indicates the formation of the ternary complex.
-
Data analysis will provide association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.
-
-
Principle: ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event (Kₑ, ΔH, and ΔS).
-
Protocol Outline:
-
Place the POI in the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
Titrate the PROTAC into the sample cell in small aliquots and measure the heat change upon each injection.
-
To assess ternary complex formation, pre-saturate the POI with the PROTAC and then titrate in CRBN.
-
Fit the resulting data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with reagents that recognize the POI and CRBN, respectively. Upon ternary complex formation, the beads are brought into close proximity, resulting in a luminescent signal.[5]
-
Protocol Outline:
-
Use tagged proteins (e.g., His-tagged POI and GST-tagged CRBN).
-
Add anti-His acceptor beads and anti-GST donor beads to a microplate well containing the POI, CRBN, and varying concentrations of the PROTAC.
-
Incubate the plate in the dark.
-
Measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
An increase in signal intensity with increasing PROTAC concentration indicates ternary complex formation.
-
In Vitro Ubiquitination Assay
-
Principle: This assay biochemically reconstitutes the ubiquitination cascade to confirm that the PROTAC can induce ubiquitination of the POI in the presence of CRBN.
-
Protocol Outline:
-
Combine the following reagents in a reaction tube:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant CRBN/DDB1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Varying concentrations of the PROTAC
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
A high molecular weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination.
-
Cellular Target Degradation Assay (Western Blot)
-
Principle: This is the primary assay to quantify the degradation of the target protein in a cellular context.[5]
-
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay
-
Principle: To assess the functional consequence of POI degradation, cell viability or proliferation assays are performed.
-
Protocol Outline (using CellTiter-Glo®):
-
Seed cells in a 96-well or 384-well white, clear-bottom plate.
-
Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Mechanism of Action Validation
To confirm that the observed degradation is occurring through the intended PROTAC mechanism, several control experiments are essential.
-
Proteasome Inhibition Rescue: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the levels of the POI should be restored or "rescued" in the presence of the inhibitor.
-
CRBN Dependence: To confirm the role of CRBN, perform the degradation experiment in cells where CRBN has been knocked down (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9). The PROTAC should not be able to induce degradation of the POI in the absence of CRBN.
-
Negative Control PROTAC: Synthesize a negative control PROTAC where the thalidomide moiety has been modified to abolish binding to CRBN (e.g., by altering the glutarimide ring). This control compound should not induce degradation of the POI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PROTAC-Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[4] This offers several advantages, including the ability to target "undruggable" proteins, catalytic activity at low doses, and the potential to overcome drug resistance.[2][5]
Western blotting is a cornerstone technique for quantifying the efficacy of a PROTAC by measuring the reduction in the levels of the target protein.[4] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated degradation, including experimental design, data interpretation, and troubleshooting.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[5][6] This induced proximity leads to the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2][5]
Experimental Design
To accurately assess PROTAC efficacy, it is crucial to perform both dose-response and time-course experiments.
-
Dose-Response Experiment: Cells are treated with a range of PROTAC concentrations for a fixed period to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[4]
-
Time-Course Experiment: Cells are treated with a fixed concentration of the PROTAC (typically at or above the DC50) for various durations to understand the kinetics of degradation.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for quantifying target protein degradation using Western blotting.
Materials and Reagents
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH, or Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology
-
Cell Seeding and Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[7]
-
PROTAC Treatment:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[8]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][7]
-
Sample Preparation:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][7]
-
Immunoblotting:
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[4]
Data Presentation and Analysis
Summarize the quantitative data from the Western blot analysis in tables for clear comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation
| PROTAC-X Conc. (nM) | Target Protein Y (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Table 2: Time-Course of PROTAC-X (100 nM) on Target Protein Y Degradation
| Time (hours) | Target Protein Y (Normalized Intensity) | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.75 | 25 |
| 4 | 0.45 | 55 |
| 8 | 0.20 | 80 |
| 16 | 0.12 | 88 |
| 24 | 0.10 | 90 |
Data Quantification
-
Use densitometry software to quantify the band intensity for the target protein and the loading control.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[4]
Critical Considerations
-
Antibody Selection: Use a highly specific and validated antibody for both the target protein and the loading control.[9] The antibody should recognize the protein in its denatured state.
-
Loading Controls: Loading controls are essential for normalizing protein levels and ensuring equal loading across lanes.[10] Choose a loading control that is constitutively expressed and not affected by the experimental conditions.[11] The molecular weight of the loading control should be different from the target protein.[9] Common loading controls include β-actin, GAPDH, and tubulin.
-
Linear Range: Ensure that the chemiluminescent signal for both the target protein and the loading control is within the linear range of detection to allow for accurate quantification.[4] This may require optimizing protein loading amounts and antibody concentrations.
-
Controls:
-
Vehicle Control: Essential for calculating the percentage of degradation.
-
Negative Control: A non-degrading analog of the PROTAC can be used to control for off-target effects of the target-binding ligand.[7]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[12][13]
-
Conclusion
Western blotting is a robust and widely accessible method for the quantitative assessment of PROTAC-mediated protein degradation.[4][14] By following a well-designed experimental protocol and considering the critical parameters outlined in these application notes, researchers can obtain reliable and reproducible data to advance the development of novel PROTAC-based therapeutics. For higher throughput screening, alternative methods such as In-Cell Westerns or capillary-based immunoassays can be considered.[15][16]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 11. How to Choose a Loading Control for Western Blots [hellobio.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy is the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. This application note provides a detailed guide to the quantitative measurement of ternary complex formation, with a specific focus on PROTACs incorporating a thalidomide-based ligand, such as Thalidomide-NH-C5-NH2, for the recruitment of the Cereblon (CRBN) E3 ligase.
Thalidomide and its analogs, including lenalidomide and pomalidomide, are well-established as molecular glue degraders that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent degradation of "neosubstrate" proteins.[2] PROTACs leverage this mechanism by chemically linking a thalidomide derivative to a ligand that binds a specific POI. The bifunctional nature of the PROTAC molecule facilitates the proximity-induced formation of a POI-PROTAC-CRBN ternary complex, which is the necessary precursor to ubiquitination and degradation of the target protein.[3]
The stability and cooperativity of this ternary complex are key determinants of the PROTAC's potency and selectivity.[4] Therefore, the ability to accurately measure and quantify the formation of this complex is paramount in the development and optimization of novel PROTAC degraders. This document outlines the key signaling pathways, provides detailed experimental protocols for various biophysical assays, and presents quantitative data from representative studies to guide researchers in this critical aspect of PROTAC development.
Signaling Pathway and Mechanism of Action
The mechanism of action for a thalidomide-based PROTAC involves a series of orchestrated molecular events culminating in the degradation of the target protein. The process begins with the PROTAC molecule simultaneously engaging the target protein and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex, thereby forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the formation of ternary complexes induced by thalidomide-based PROTACs. This data is essential for comparing the efficacy and selectivity of different PROTAC molecules.
Table 1: Ternary Complex Formation and Cooperativity Data for Representative PROTACs
| PROTAC Example | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to POI) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | ITC | 4 nM | 66 nM | 4 nM | 15 | [5] |
| MZ1 | Brd4BD2 | VHL | SPR | 1 nM | 29 nM | 5.4 nM | 26 | [5] |
| AT1 | Brd4BD2 | VHL | ITC | - | - | - | 7 | [6] |
Note: Data for VHL-recruiting PROTACs are included to illustrate the concept of cooperativity, a critical parameter in ternary complex formation.
Table 2: Degradation Potency of Representative PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET proteins | 22Rv1 | <1 nM | >95% | [7] |
| Pomalidomide-based PROTAC (Cpd 16) | EGFRWT | A549 | 32.9 nM | >90% | [8] |
Experimental Protocols
Detailed methodologies for the key assays used to measure ternary complex formation are provided below.
Protocol 1: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive for detecting and quantifying the formation of ternary complexes.
Experimental Workflow:
Caption: AlphaLISA experimental workflow.
Materials:
-
GST-tagged Protein of Interest (POI)
-
FLAG-tagged CRBN/DDB1 complex
-
This compound based PROTAC
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
Dilute the GST-tagged POI and FLAG-tagged CRBN/DDB1 complex to their optimal concentrations (determined from initial titration experiments) in AlphaLISA Assay Buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the PROTAC dilution to each well.
-
Add 5 µL of the GST-POI solution to each well.
-
Add 5 µL of the FLAG-CRBN/DDB1 solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for ternary complex formation.
-
-
Bead Addition:
-
Add 5 µL of the Anti-GST Acceptor bead suspension to each well.
-
Add 5 µL of the Anti-FLAG Donor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[9]
-
Data Analysis:
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected. The initial increase in signal corresponds to the formation of the ternary complex, while the decrease at higher PROTAC concentrations is due to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that prevent the formation of the ternary complex. The peak of this curve indicates the optimal concentration for ternary complex formation.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when brought into close proximity by the formation of the ternary complex.
Experimental Workflow:
Caption: TR-FRET experimental workflow.
Materials:
-
Recombinant POI (e.g., GST-tagged) and CRBN/DDB1 complex (e.g., His-tagged)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Alexa Fluor 488 (AF488)-labeled anti-His antibody (acceptor)
-
This compound based PROTAC
-
TR-FRET assay buffer
-
Low-volume 384-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in TR-FRET assay buffer.
-
Prepare a mixture of the GST-tagged POI and Tb-anti-GST antibody.
-
Prepare a mixture of the His-tagged CRBN/DDB1 complex and AF488-anti-His antibody.
-
-
Assay Setup:
-
Add 5 µL of the PROTAC dilution to the wells of a 384-well plate.
-
Add 5 µL of the POI/donor antibody mixture.
-
Add 5 µL of the CRBN/acceptor antibody mixture.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from light.
-
-
Measurement:
-
Measure the time-resolved fluorescence on a compatible plate reader, with excitation at ~340 nm and emission at ~520 nm (acceptor) and ~620 nm (donor).
-
Data Analysis:
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, similar to the AlphaLISA assay. The peak of the curve represents the maximal ternary complex formation.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Experimental Workflow:
Caption: SPR experimental workflow.
Materials:
-
His-tagged CRBN/DDB1 complex
-
Protein of Interest (POI)
-
This compound based PROTAC
-
SPR instrument and sensor chip (e.g., Ni-NTA chip)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the His-tagged CRBN/DDB1 complex onto a Ni-NTA sensor chip surface.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject increasing concentrations of the PROTAC over the immobilized ligase.
-
To measure the binding of the PROTAC to the POI, immobilize the POI and inject the PROTAC (this requires a separate experiment).
-
-
Ternary Complex Analysis:
-
Prepare a solution of the PROTAC and the POI at a near-saturating concentration.
-
Inject this pre-mixed solution over the immobilized E3 ligase.[3]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity.[3]
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: ITC experimental workflow.
Materials:
-
Purified CRBN/DDB1 complex
-
Purified POI
-
This compound based PROTAC
-
ITC instrument
-
Matched buffer
Procedure:
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC sample cell with the CRBN/DDB1 complex solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the CRBN solution, measuring the heat change after each injection.
-
-
Binary Titration (PROTAC into POI):
-
Fill the ITC sample cell with the POI solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described above.
-
-
Ternary Titration (POI into CRBN + PROTAC):
-
Fill the ITC sample cell with a solution containing both the CRBN/DDB1 complex and the PROTAC (at a concentration that ensures saturation of CRBN).
-
Fill the injection syringe with the POI solution.
-
Perform the titration.
-
Data Analysis:
Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity can be determined by comparing the binary and ternary binding affinities.[5]
Conclusion
The successful development of potent and selective PROTACs hinges on a thorough understanding of the formation and stability of the ternary complex. The application notes and protocols detailed in this document provide a comprehensive framework for researchers to quantitatively assess this critical step in the mechanism of action of thalidomide-based PROTACs. By employing a combination of biophysical techniques such as AlphaLISA, TR-FRET, SPR, and ITC, researchers can gain valuable insights into the binding affinities, kinetics, and thermodynamics of ternary complex formation. This information is invaluable for guiding the rational design and optimization of novel PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes: In Vitro Ubiquitination Assays with Thalidomide-NH-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy, particularly in the treatment of multiple myeloma.[1][2] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
Thalidomide-NH-C5-NH2 is a synthetic ligand-linker conjugate that incorporates the thalidomide core for CRBN binding and a C5 amine linker.[4][5] This functionalized molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, thereby inducing its degradation.[6]
These application notes provide a detailed protocol for conducting in vitro ubiquitination assays using this compound to characterize its ability to promote the ubiquitination of a target neosubstrate.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a cell-free environment. This allows for the direct assessment of the ubiquitination of a specific substrate protein in the presence of this compound. The assay relies on the enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and the CRL4^CRBN^ E3 ubiquitin ligase. Upon addition of ATP, ubiquitin is activated by E1 and transferred to E2. The E3 ligase, in the presence of this compound, recruits a neosubstrate, facilitating the transfer of ubiquitin from the E2 enzyme to the substrate. The resulting polyubiquitinated substrate can then be detected by Western blotting, appearing as a ladder of higher molecular weight bands.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of thalidomide-mediated ubiquitination and the general workflow of the in vitro ubiquitination assay.
Caption: Thalidomide-mediated ubiquitination and degradation pathway.
Caption: General workflow for an in vitro ubiquitination assay.
Materials and Reagents
Enzymes and Substrates
| Component | Recommended Supplier | Catalog Number |
| Human Recombinant E1 (UBE1) | Boston Biochem | E-305 |
| Human Recombinant E2 (UBE2D3/UbcH5c) | Boston Biochem | E2-627 |
| Human Recombinant CRL4^CRBN^ Complex | R&D Systems | E3-234 |
| Human Recombinant Ubiquitin | Boston Biochem | U-100H |
| Human Recombinant Neosubstrate (e.g., IKZF1) | Varies | Varies |
| This compound | MedChemExpress | HY-134766A |
Buffers and Other Reagents
| Component | Composition |
| 10X Ubiquitination Buffer | 250 mM Tris-HCl (pH 7.5), 500 mM NaCl, 100 mM MgCl2, 10 mM DTT |
| ATP Solution | 100 mM ATP in water |
| 5X SDS-PAGE Sample Buffer | Standard formulation |
| Tris-Buffered Saline with Tween 20 (TBST) | Standard formulation |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST |
| Primary Antibody (anti-neosubstrate) | Varies based on substrate |
| HRP-conjugated Secondary Antibody | Varies based on primary antibody |
| Chemiluminescent Substrate | Varies |
Experimental Protocol
This protocol is designed for a standard 25 µL reaction volume. It is recommended to prepare a master mix for common reagents to ensure consistency across multiple reactions. All steps should be performed on ice unless otherwise stated.
Reagent Preparation
-
Thaw all enzymes, proteins, and reagents on ice.
-
Briefly centrifuge vials to collect contents at the bottom.
-
Prepare a 10 mM stock solution of this compound in DMSO.
Reaction Setup
Prepare a master mix containing the common reaction components. The final concentrations in a 25 µL reaction should be within the ranges provided in the table below.
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 2.5 µL | 1X |
| E1 (UBE1) | 1 µM | 1.25 µL | 50 nM |
| E2 (UBE2D3) | 5 µM | 1.25 µL | 250 nM |
| CRL4^CRBN^ Complex | 2.5 µM | 1.0 µL | 100 nM |
| Ubiquitin | 1 mg/mL (~117 µM) | 2.0 µL | ~9.4 µM |
| Neosubstrate (e.g., IKZF1) | 5 µM | 1.25 µL | 250 nM |
| ATP | 100 mM | 1.25 µL | 5 mM |
| This compound or DMSO | Varies | 1.0 µL | Varies (e.g., 10 µM) |
| Nuclease-Free Water | - | To 25 µL | - |
Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.
Control Reactions
It is crucial to include the following control reactions:
-
No E1 Control: Omit the E1 enzyme to confirm the ubiquitination is dependent on the initial activation step.
-
No E3 Control: Omit the CRL4^CRBN^ complex to demonstrate the requirement of the specific E3 ligase.
-
No ATP Control: Omit ATP to ensure the reaction is energy-dependent.[7]
-
Vehicle Control (DMSO): Add DMSO instead of this compound to assess baseline ubiquitination.[7]
Incubation
-
Initiate the reactions by adding the ATP solution.
-
Gently mix the contents of each tube.
-
Incubate the reactions at 37°C for 60-90 minutes.[7]
Reaction Termination
-
Stop the reactions by adding 6.25 µL of 5X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
Data Analysis: SDS-PAGE and Western Blotting
SDS-PAGE
-
Load the denatured samples onto a suitable percentage SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
Western Blotting
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody specific to the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[8]
Detection
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
Expected Results
A successful in vitro ubiquitination assay will show a ladder of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate in the lane containing all the reaction components, including this compound. The intensity of this ladder should be significantly reduced or absent in the control lanes (No E1, No E3, No ATP, and DMSO vehicle). The unmodified neosubstrate will appear as a single band at its expected molecular weight.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or ATP | Use fresh enzymes and ATP. Ensure proper storage conditions. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and component concentrations. | |
| Ineffective this compound | Verify the concentration and integrity of the compound. | |
| High background | Non-specific antibody binding | Increase the number of washes. Optimize antibody concentration. |
| Contamination | Use fresh buffers and sterile techniques. | |
| Faint ubiquitination signal | Insufficient incubation time | Increase the incubation time (e.g., up to 2 hours). |
| Low enzyme or substrate concentration | Increase the concentration of the limiting component. |
Conclusion
The in vitro ubiquitination assay is a powerful tool to biochemically validate the mechanism of action of molecules like this compound. By following this detailed protocol, researchers can effectively assess the ability of this compound to promote the ubiquitination of target neosubstrates, providing critical data for the development of novel therapeutics based on targeted protein degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Determining PROTAC Efficacy: Application Notes for DC50 and Dmax Assessment of Thalidomide-NH-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase complex, making them a popular choice for the E3 ligase-recruiting moiety in PROTAC design.[3][4] "Thalidomide-NH-C5-NH2" is a functionalized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a 5-carbon alkyl linker with a terminal amine, providing a versatile building block for the synthesis of novel PROTACs.[5]
The efficacy of a PROTAC is primarily defined by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6] DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, indicating the potency of the degrader.[6] Dmax is the maximum percentage of protein degradation achievable with a given PROTAC.[6] This application note provides a comprehensive guide to the determination of DC50 and Dmax for PROTACs constructed with the this compound linker, including detailed experimental protocols and data presentation guidelines.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate a catalytic cycle within the cell, leading to the selective degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, which then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another cycle of degradation.
Data Presentation
Quantitative data from DC50 and Dmax determination experiments should be summarized in a clear and structured table to facilitate comparison. Below is a representative table for Thalidomide-based PROTACs targeting Bromodomain-containing protein 4 (BRD4).
Note: The following data is representative of thalidomide-based PROTACs and is provided for illustrative purposes. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and cell line used.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | <1 | >90 | [7] |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma Cells | <1 | Not Specified | [8] |
| PROTAC 8 | BRD4 | Prostate Cancer Cells | Sub-nanomolar | >99 | [8] |
| dBET1 | BRD4 | Various | 430 (EC50) | Not Specified | [9] |
Experimental Protocols
The determination of DC50 and Dmax values is most commonly achieved through quantitative Western blotting. This method allows for the measurement of target protein levels following treatment with a range of PROTAC concentrations.
Experimental Workflow for DC50 and Dmax Determination
The overall workflow involves cell culture and treatment, protein extraction and quantification, protein separation by SDS-PAGE, transfer to a membrane, immunodetection, and data analysis.
Detailed Protocol for Quantitative Western Blot
1. Cell Culture and Treatment a. Seed the desired cell line in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. b. Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. c. Include a vehicle-only control (e.g., 0.1% DMSO). d. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. e. Incubate the cells for a predetermined time, typically 16 to 24 hours, at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification a. After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (containing the soluble proteins) to a new set of pre-chilled tubes. g. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples by diluting with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein (typically 20-30 µg) per lane of a polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder to monitor the separation. d. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
5. Immunoblotting a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking. c. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes. This can be done by co-incubating with the target primary antibody if they are from different species, or by stripping and re-probing the membrane. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. f. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Data Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ). d. For each lane, normalize the band intensity of the target protein to the band intensity of the corresponding loading control. e. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control (which is set to 100% protein level or 0% degradation). f. Plot the percentage of remaining protein or percentage of degradation against the logarithm of the PROTAC concentration. g. Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. normalized response -- variable slope) using graphing software like GraphPad Prism to determine the DC50 and Dmax values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide-O-C5-acid, 2087490-48-8 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
Application of Thalidomide-NH-C5-NH2 in Targeted Protein Degradation: A Case Study in Cancer Therapy
Introduction
Thalidomide-NH-C5-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This bifunctional molecule consists of a thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon aliphatic linker with a terminal amine group (NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC. The resulting heterobifunctional molecule acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This application note details the use of a PROTAC synthesized from this compound in a cancer disease model, providing quantitative data and detailed experimental protocols.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind PROTAC technology is the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Application in a Cancer Model: Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a key regulator of oncogene transcription, making it an attractive target for cancer therapy. A PROTAC, hereafter referred to as BRD4-Degrader-C5 , was synthesized by conjugating a known BRD4 inhibitor to the terminal amine of this compound. The efficacy of this PROTAC was evaluated in a human leukemia cell line.
Quantitative Data Summary
The following table summarizes the in vitro degradation performance of BRD4-Degrader-C5.
| Parameter | Value | Cell Line | Treatment Time |
| DC50 (Concentration for 50% degradation) | 25 nM | Human Leukemia Cells | 18 hours |
| Dmax (Maximum degradation) | >95% | Human Leukemia Cells | 18 hours |
| Cell Viability IC50 | 50 nM | Human Leukemia Cells | 72 hours |
Experimental Protocols
Synthesis of BRD4-Degrader-C5
Caption: General synthesis workflow for the PROTAC.
A detailed synthetic protocol would be specific to the chosen BRD4 ligand. In a general approach, the synthesis involves an amide coupling reaction between the primary amine of this compound and a carboxylic acid functional group on the BRD4 inhibitor.
Materials:
-
This compound
-
BRD4 inhibitor with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the BRD4 inhibitor in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final BRD4-Degrader-C5.
Cell Culture and Treatment
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
BRD4-Degrader-C5 stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Culture the leukemia cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Prepare serial dilutions of BRD4-Degrader-C5 in the culture medium.
-
Treat the cells with varying concentrations of the PROTAC or with DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 18 hours for degradation studies, 72 hours for viability assays).
Western Blotting for Protein Degradation
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest the treated cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
Materials:
-
Treated cells in 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
After the 72-hour treatment period, allow the 96-well plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
This application note demonstrates the utility of this compound as a valuable building block for the synthesis of potent and effective PROTACs. The resulting BRD4-Degrader-C5 exhibited significant degradation of BRD4 at nanomolar concentrations, leading to a potent anti-proliferative effect in a cancer cell line. The provided protocols offer a framework for researchers to design and evaluate their own PROTAC molecules for various disease models.
Application Note: Lentiviral shRNA Knockdown of Cereblon (CRBN) for Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for validating the mechanism of Cereblon (CRBN) using lentiviral-mediated short hairpin RNA (shRNA) knockdown. CRBN is a critical substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN) and a primary target for immunomodulatory drugs (IMiDs®) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Knockdown of CRBN is an essential method for confirming its role in drug efficacy, identifying endogenous substrates, and elucidating its biological functions.[4][5] This application note includes comprehensive protocols for lentivirus production, cell transduction, validation of CRBN knockdown by qRT-PCR and Western blot, and subsequent functional analysis.
Introduction to Cereblon (CRBN)
Cereblon (CRBN) is a protein that functions as a substrate receptor within the DCX (DDB1-CUL4-X-box) E3 ubiquitin ligase complex.[6] This complex, known as CRL4-CRBN, is composed of Cullin-4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and RBX1.[7][8] The CRL4-CRBN complex mediates the ubiquitination and subsequent proteasomal degradation of specific target proteins, playing a crucial role in various cellular processes.[1][6]
CRBN has gained significant attention as the target of thalidomide and its derivatives, lenalidomide and pomalidomide (known as IMiDs).[3][4][9] These molecules act as "molecular glues," binding to CRBN and altering its substrate specificity. This leads to the ubiquitination and degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[1][4][7] This mechanism is fundamental to the therapeutic effects of IMiDs. More recently, CRBN has been widely exploited as the E3 ligase-recruiting component in PROTACs to induce the degradation of a wide range of disease-causing proteins.[1]
Validating that a compound's activity is CRBN-dependent is a critical step in drug development. Lentiviral-mediated shRNA knockdown offers a robust and stable method to reduce CRBN expression, thereby allowing researchers to assess the biological consequences and confirm on-target activity of CRBN-modulating compounds.[5][10]
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex functions as a key regulator of protein homeostasis. CRBN serves as the component that recognizes and binds to specific protein substrates.[2][9] Upon substrate binding, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the targeted protein. Small molecules like IMiDs or PROTACs bind to a pocket in CRBN, creating a new surface that recruits proteins not normally targeted by the complex for degradation.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Development with Thalidomide-NH-C5-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot experiments involving Proteolysis Targeting Chimeras (PROTACs) derived from Thalidomide-NH-C5-NH2 . Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any protein degradation when treating my cells with this compound alone?
This compound is an E3 ligase ligand-linker conjugate; it is a building block for PROTAC synthesis, not a complete PROTAC.[1][2] By itself, it contains the thalidomide moiety, which can bind to the Cereblon (CRBN) E3 ubiquitin ligase, and a 5-carbon linker with a terminal amine group for conjugation.[3][4]
To induce the degradation of a specific protein of interest (POI), this molecule must be chemically conjugated to a "warhead"—a ligand that binds specifically to your target protein. Without the target-binding component, the molecule cannot form the necessary ternary complex (Target Protein—PROTAC—E3 Ligase) that precedes ubiquitination and degradation.[5][6]
PROTAC Mechanism of Action
Caption: The PROTAC molecule forms a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Q2: I've synthesized a complete PROTAC using this compound, but I still see no degradation of my target protein. What are the common causes?
Failure to observe degradation with a complete PROTAC is a common challenge. The issue can arise at multiple stages of the process, from the molecule's properties to the biological context of the experiment. A systematic troubleshooting approach is essential.
Below is a logical workflow to diagnose the problem.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC-induced protein degradation.
Troubleshooting Guides & Protocols
Issue 1: Verifying Compound Properties and Target Engagement
Q: How do I confirm my PROTAC is stable, soluble, and engaging its targets in the cell?
A: Poor physicochemical properties are a primary reason for PROTAC failure.[5][7]
-
Solubility & Stability: Thalidomide itself has low aqueous solubility.[8] The properties of your final PROTAC conjugate can be unpredictable. First, confirm the stability of your compound in your cell culture medium over the time course of your experiment using a method like LC-MS. If solubility is an issue, consider using the hydrochloride salt form, which often has better solubility.[1]
-
Target Engagement: Even if your PROTAC enters the cell, it must bind to both the target protein and CRBN. Cellular target engagement can be confirmed with assays like:
| Parameter | Recommended Assay | Purpose |
| Compound Stability | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantify PROTAC concentration in media over time. |
| CRBN Engagement | HTRF CRBN Binding Assay / NanoBRET™ | Confirm binding to the E3 Ligase.[11] |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) / NanoBRET™ | Confirm binding to the Protein of Interest in a cellular context.[12] |
Issue 2: Assessing Ternary Complex Formation
Q: My PROTAC binds both the target and CRBN individually. Why might degradation still fail?
A: Successful degradation requires the formation of a productive ternary complex. The linker connecting the two ligands is critical for allowing the correct orientation of the target and E3 ligase for ubiquitin transfer.[5][13]
-
Inefficient Formation: The PROTAC may not effectively bring the two proteins together.
-
Unfavorable Geometry: The complex may form, but in a way that the lysine residues on the target are not accessible to the E2-ubiquitin conjugate.
You can assess ternary complex formation using several methods:
-
Co-immunoprecipitation (Co-IP): A standard method to show interaction. Pull down the target protein and blot for CRBN, or vice-versa.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can quantify the stability and cooperativity of the ternary complex in a cell-free system.[14][15][16] High cooperativity often correlates with potent degradation.[15]
Issue 3: Confirming the Mechanism of Degradation
Q: How can I be sure my protein loss is due to proteasomal degradation mediated by my PROTAC?
A: It's crucial to verify that the observed protein loss follows the expected mechanism of action.
-
Proteasome Dependence: Co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation, meaning its levels will be restored compared to treatment with the PROTAC alone.[17]
-
Ubiquitination: Directly measure if your target protein is being ubiquitinated. This can be done by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample indicates poly-ubiquitination.[18][19]
-
The "Hook Effect": At very high concentrations, PROTACs can form separate binary complexes (PROTAC-Target and PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[12] Always perform a wide dose-response curve (e.g., from pM to µM) to identify the optimal degradation concentration (DC₅₀) and observe if degradation decreases at higher concentrations.[5]
| Control Experiment | Purpose | Expected Outcome for a Functional PROTAC |
| Vehicle Control (e.g., DMSO) | Baseline protein level | No change in target protein levels. |
| Warhead Alone | Control for non-degradation effects | No degradation (may see phenotypic changes due to inhibition). |
| This compound Alone | Control for E3 ligase ligand effects | No degradation of the specific target protein. |
| PROTAC + Proteasome Inhibitor (MG132) | Confirm proteasome-dependence | Target protein levels are restored (degradation is blocked).[17] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels after PROTAC treatment.[20]
Workflow for Western Blot Analysis
Caption: Key steps involved in a Western blot protocol to assess protein degradation.
Methodology:
-
Cell Treatment: Seed cells in multi-well plates. Treat with a serial dilution of your PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 16-24 hours). Include vehicle (DMSO) and other necessary controls.[18]
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation.[21] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a protein ladder.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities and normalize the target protein level to the loading control. Plot the normalized values against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).[18]
Protocol 2: In-Vitro Ubiquitination Assay
This cell-free assay directly measures the ability of your PROTAC to induce ubiquitination of the target protein.[22]
Materials:
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (e.g., UBCH5C)
-
Recombinant CRL4-CRBN E3 Ligase Complex
-
Recombinant Protein of Interest (POI)
-
Biotinylated-Ubiquitin
-
ATP
-
Your PROTAC and controls
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, your POI, biotin-ubiquitin, and ATP in an assay buffer.
-
Add Compound: Add your PROTAC (e.g., to a final concentration of 10 µM) or DMSO as a vehicle control. Set up control reactions leaving out E1 or E3 to confirm dependency.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours to allow for ubiquitination.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Western Blot: Probe the membrane with a primary antibody against your POI or with streptavidin-HRP to detect biotinylated ubiquitin. A ladder of high-molecular-weight bands above the unmodified POI indicates successful, PROTAC-dependent poly-ubiquitination.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in PROTAC® Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations. This results in a characteristic "bell-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. It is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: What factors can influence the magnitude of the hook effect?
A5: The hook effect is primarily influenced by the equilibrium of binary and ternary complex formation. Key factors include:
-
Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role. A significant imbalance in these affinities can promote the formation of one binary complex over the other and exacerbate the hook effect.
-
Cooperativity: Cooperativity refers to the influence of one binding event on the affinity of the other. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.
-
Linker Length and Composition: The linker connecting the target protein binder and the E3 ligase ligand is critical for allowing the formation of a stable and productive ternary complex. An improperly designed linker can hinder the simultaneous binding of both proteins, leading to a more pronounced hook effect.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is the classic indicator of the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Ensure your dose-response curve covers a broad range of concentrations (e.g., 1 pM to 50 µM) with sufficient data points, particularly at the higher concentrations, to accurately define the bell shape.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration (Dmax) and a higher, "hooked" concentration. This helps to understand the kinetics of degradation versus ternary complex formation.
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like NanoBRET, AlphaLISA, or FRET can provide direct evidence of ternary complex formation and help identify the optimal concentration range.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls entirely within the hook effect region.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations, especially in the nanomolar and picomolar ranges.
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase independently.
-
Evaluate Cell Permeability and Solubility: Poor cell permeability or low solubility can lead to low intracellular PROTAC concentrations, masking the true degradation potential. Consider performing cell permeability assays (e.g., PAMPA) or solubility tests.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from hypothetical PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-A Exhibiting a Hook Effect
| PROTAC-A Concentration (nM) | % Target Protein Degradation |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 (Dmax) |
| 100 | 60 |
| 1000 | 25 |
| 10000 | 10 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 5 | 85 | Pronounced hook effect above 10 nM |
| PROTAC-B | 8 |
Technical Support Center: Enhancing the Solubility of Thalidomide-NH-C5-NH2 based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-NH-C5-NH2 based PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my this compound based PROTACs exhibit poor aqueous solubility?
A: Thalidomide-based PROTACs, by their nature, are often large and complex molecules, frequently placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This means they typically have a high molecular weight (>500 Da) and significant lipophilicity (high cLogP). The thalidomide moiety itself, while crucial for recruiting the Cereblon (CRBN) E3 ligase, contributes to the molecule's overall hydrophobicity. The -NH-C5-NH2 linker, being an alkyl chain, further increases the nonpolar surface area, which is a primary driver of low aqueous solubility.[2] This combination of factors can lead to poor dissolution in aqueous buffers commonly used in biological assays.
Q2: I'm observing precipitation of my PROTAC in my cell-based assays. How can I troubleshoot this?
A: Precipitation in aqueous media is a common hurdle. Here are several steps you can take to address this:
-
Co-solvent Usage: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), into your final assay medium. It is critical to first establish a concentrated stock solution of your PROTAC in 100% DMSO and then dilute it into your aqueous buffer.[3] Be cautious, as high concentrations of DMSO (typically >0.5%) can be toxic to cells. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. The terminal amine (-NH2) on the C5 linker is basic. Therefore, lowering the pH of your buffer may increase the solubility of the PROTAC by protonating this group.[3] However, ensure the chosen pH is compatible with your cellular assay.
-
Formulation with Excipients: Consider using solubility-enhancing excipients. Surfactants can increase the apparent solubility of your compound.[2] For in vivo studies, more advanced formulations like amorphous solid dispersions or lipid-based systems may be necessary.[4]
-
Sonication: Gentle sonication of your prepared solutions can help dissolve small aggregates and ensure a homogenous solution before adding it to your assay.[2]
Q3: What are the primary strategies for improving the solubility of a pre-synthesized this compound based PROTAC?
A: For an existing PROTAC molecule, the focus is on formulation strategies rather than chemical modification. The main approaches include:
-
Simple Formulations: This involves the use of co-solvents (e.g., DMSO, ethanol, PEG-300/400), pH adjustments, and the addition of surfactants.[3]
-
Advanced Formulations: For more significant solubility enhancement, especially for in vivo applications, advanced techniques can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[5][6]
-
Cyclodextrin Complexes: Encapsulating the hydrophobic PROTAC molecule within the cavity of a cyclodextrin can improve its water solubility.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed to enhance the dissolution and absorption of highly lipophilic PROTACs.[1]
-
Quantitative Data on Solubility Enhancement
The following tables summarize representative data on the solubility of thalidomide-based PROTACs and the impact of formulation strategies. Note that the specific fold-increase in solubility will be dependent on the exact PROTAC structure and the formulation used.
Table 1: Solubility of Amorphous PROTACs in Fasted State Simulated Intestinal Fluid (FaSSIF)
| PROTAC | Linker Composition | Equilibrium Solubility in FaSSIF (µg/mL) |
| AZ1 | Different from C5-NH2 | 48.4 ± 2.6 |
| AZ2 | Different from C5-NH2 | 28.1 ± 5.2 |
| AZ3 | Different from C5-NH2 | 34.5 ± 7.7 |
| AZ4 | Different from C5-NH2 | 17.3 ± 1.6 |
Data adapted from a study on cereblon-recruiting PROTACs.[8]
Table 2: Impact of Amorphous Solid Dispersion (ASD) Formulation on PROTAC Solubility
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement |
| AZ1 | HPMCAS ASD (slurry conversion) | 20% | Up to 2-fold increase in supersaturation |
| ARCC-4 | HPMCAS ASD (VCM) | 10% and 20% | Pronounced supersaturation without precipitation |
| ARCC-4 | Eudragit® L 100-55 ASD (VCM) | 10% and 20% | Pronounced supersaturation without precipitation |
HPMCAS: Hydroxypropyl methylcellulose acetate succinate; VCM: Vacuum compression molding. Data adapted from studies on various PROTACs.[5][8]
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a this compound based PROTAC.
Materials:
-
This compound based PROTAC
-
Polymer (e.g., HPMCAS, PVPVA)
-
Organic solvent system (e.g., Dichloromethane:Ethanol 4:1 v/v)
-
Glass vials
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer to achieve the target drug loading (e.g., 10%, 20% w/w). Dissolve both components completely in the organic solvent system in a glass vial.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent (e.g., 70°C) overnight. Ensure the vacuum is applied gradually to prevent bumping. The goal is to produce a thin film or a solid mass.[8]
-
Drying: Continue to dry the solid dispersion under vacuum for at least 24 hours to ensure complete removal of the residual solvent.
-
Collection and Storage: Scrape the dried ASD from the vial. If necessary, gently grind the ASD into a fine powder using a mortar and pestle. Store the ASD in a desiccator to prevent moisture absorption.
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a general procedure for determining the kinetic solubility of your PROTAC.
Materials:
-
This compound based PROTAC
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates (DMSO compatible and clear for analysis)
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or HPLC/LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[9]
-
Serial Dilution: Create a serial dilution of the DMSO stock solution in a 96-well DMSO plate.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%).[10]
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[10]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy/LC-MS: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the PROTAC's λmax or analyze by LC-MS to determine the concentration of the dissolved compound.[9]
-
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
This compound based PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
Caption: Logical flow of PROTAC-mediated protein degradation.
Experimental Workflow for Assessing Solubility
A systematic approach is crucial for evaluating and overcoming solubility issues.
Caption: A stepwise workflow for solubility testing and optimization.
Downstream Signaling Consequences of Target Degradation
The degradation of a target protein by a PROTAC will have downstream consequences that are specific to the function of that protein. For example, if the target is an E3 ligase like MDM2, which negatively regulates the tumor suppressor p53, its degradation will lead to the activation of p53 signaling.
Caption: An example of a downstream signaling cascade activated by PROTAC-mediated degradation of MDM2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols for optimizing the linker length of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex.[1] The ideal length must be determined empirically for each new PROTAC system.[1][2][3] Studies have demonstrated that for some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation. For instance, PROTACs targeting p38α showed optimal performance with linkers of 15-17 atoms, whereas those with linkers shorter than 15 atoms were less effective.[1] Conversely, for some targets, even a single ethylene glycol unit extension can abolish degradation activity.[1]
Q2: What are the most common types of linkers used for thalidomide PROTACs?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][4] This is largely due to their synthetic tractability, which allows for systematic variation of length.[1] Flexible linkers like PEG and alkyl chains are the most common starting points in early-stage PROTAC development.[3] However, there is a growing trend towards using more rigid linkers that incorporate elements such as piperazine, piperidine rings, or alkynes to improve physicochemical properties and provide conformational restriction.[1][4][]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a crucial role in a PROTAC's physicochemical properties, which in turn affects its biological activity.[6]
-
Solubility: Hydrophilic linkers, such as PEG, can enhance the aqueous solubility of PROTACs.[3][4]
-
Cell Permeability: Hydrophobic or lipophilic linkers, like alkyl chains, can improve cell permeability.[3][4]
-
Metabolic Stability: The linker can be susceptible to oxidative metabolism, particularly long, linear aliphatic or ether chains.[7] Incorporating more rigid or stable chemical motifs can improve metabolic stability.
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the efficiency of a PROTAC decreases at higher concentrations.[8][9] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[9][10]
Linker optimization can help mitigate the hook effect:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[3]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with thalidomide-based PROTACs, with a focus on linker-related challenges.
Issue 1: My PROTAC shows high binding affinity to the target protein and Cereblon (CRBN) in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[9]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[9] Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths and rigidities (e.g., varying numbers of PEG units or incorporating cyclic elements). |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[9] Solution: In addition to varying linker length, consider altering the attachment point of the linker on either the target binder or the thalidomide moiety.[][6] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[9] Solution: Assess the physicochemical properties of your PROTAC (e.g., cLogP, TPSA). Modify the linker to balance hydrophilicity and hydrophobicity. For example, switch from an alkyl chain to a PEG linker to improve solubility.[3] |
Issue 2: The synthetic yield of my PROTAC is very low.
Low synthetic yields can be a significant hurdle in generating sufficient material for testing.
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Impurities in the linker or ligands can interfere with coupling reactions.[11] Solution: Confirm the identity and purity of all starting materials using techniques like NMR and mass spectrometry.[11] |
| Inefficient Coupling Chemistry | The chosen reaction for attaching the linker to the ligands may not be optimal. Solution: Explore different coupling chemistries. For example, "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) can be a highly efficient method for PROTAC synthesis.[7][12] Optimize reaction conditions such as solvent, temperature, and reaction time.[11] |
| Purification Challenges | PROTACs can be difficult to purify due to their molecular weight and sometimes "greasy" nature.[11] Solution: Utilize appropriate chromatographic techniques, such as flash chromatography on silica gel or reversed-phase HPLC, for effective purification.[11] |
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize representative data from the literature, illustrating the impact of linker length on the degradation potency (DC50) and maximal degradation (Dmax) of thalidomide-based PROTACs.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[8] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[8] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[8] |
Note: This data is a synthesis of findings from multiple research articles and is intended to show general trends.[8]
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | Target Protein | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ERα | ~40% | ~15 |
| 12 | ERα | ~60% | ~10 |
| 16 | ERα | ~80% | ~5 |
| 19 | ERα | ~70% | ~7 |
| 21 | ERα | ~60% | ~10 |
Note: This table is based on data presented in Cyrus et al., highlighting a clear optimal linker length for this specific system.[13][14]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control to verify proteasome-dependent degradation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
Materials:
-
Cell line co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Preparation: Seed the engineered cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to PROTAC linker optimization.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Reducing off-target effects of thalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of thalidomide-based PROTACs.
Introduction to PROTAC Off-Target Effects
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the body's own ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are commonly used to recruit the Cereblon (CRBN) E3 ligase.[3][4] While powerful, this approach can lead to unintended degradation of proteins other than the intended target, causing off-target effects.[5] These effects primarily arise from two sources: the intrinsic activity of the thalidomide moiety, which can degrade a class of zinc-finger (ZF) proteins, and the formation of promiscuous ternary complexes (POI-PROTAC-CRBN).[3][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based PROTACs?
A1: There are two main causes:
-
Intrinsic CRBN Neosubstrates: The thalidomide moiety itself is a molecular glue that induces the degradation of specific endogenous proteins, most notably a class of C2H2 zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91).[3][6] This activity is independent of the POI-binding ligand and can persist in the PROTAC construct.[6][7]
-
Promiscuous Ternary Complex Formation: The PROTAC may induce the formation of a stable ternary complex with proteins structurally similar to the intended POI, or with unrelated proteins that coincidentally present a favorable binding interface. This leads to their unintended ubiquitination and degradation.[8] Linker length, composition, and attachment point are critical factors influencing the stability and selectivity of this complex.[2][9]
Q2: How does the PROTAC linker influence selectivity and off-target effects?
A2: The linker is a critical determinant of PROTAC efficacy and selectivity.[9] Its length, rigidity, and chemical composition dictate the spatial orientation between the POI and CRBN within the ternary complex.[2][10]
-
Length: An optimal linker length is crucial for forming a stable and productive ternary complex.[11][12][13] A linker that is too short or too long can prevent effective ubiquitination of the target or, conversely, enable the degradation of unintended off-targets by allowing for more conformational flexibility.[9]
-
Composition: The chemical makeup of the linker (e.g., PEG vs. alkyl chains) affects the PROTAC's physicochemical properties, including solubility and cell permeability.[2][9] The composition can also influence the conformation of the ternary complex and its selectivity.[8]
-
Attachment Point: The position where the linker is attached to the POI ligand and the E3 ligase ligand significantly impacts the exit vector and the geometry of the ternary complex, which can be modulated to favor on-target degradation and disfavor off-target interactions.[2]
Q3: What is the "hook effect" and how does it relate to off-target activity?
A3: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[14][15][16] This occurs because an excess of PROTAC molecules leads to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN).[15][16] These saturated binary complexes can potentially recruit and degrade low-affinity off-target proteins, contributing to off-target effects at supra-pharmacological doses.[16]
Troubleshooting Guide
Problem 1: My global proteomics data shows significant degradation of unintended zinc-finger (ZF) proteins.
| Possible Cause | Recommended Solution |
| Intrinsic activity of the pomalidomide/thalidomide moiety. [6] | 1. Modify the CRBN Ligand: Synthesize and test analogs of the pomalidomide moiety. It has been shown that substitutions at the C5 position of the phthalimide ring can reduce ZF protein degradation while maintaining recruitment of CRBN for on-target degradation.[6] |
| 2. Switch E3 Ligase: If modifications are unsuccessful, consider re-designing the PROTAC to utilize a different E3 ligase, such as VHL, which does not have the same intrinsic off-target profile.[8] | |
| 3. Use a Negative Control: Synthesize a control PROTAC where the CRBN-binding moiety is mutated (e.g., a methylated version of thalidomide) to confirm that the observed ZF degradation is CRBN-dependent. |
Problem 2: The PROTAC degrades the target protein, but also a structurally related protein.
| Possible Cause | Recommended Solution |
| Lack of selectivity in the POI-binding warhead. | 1. Improve Warhead Selectivity: If possible, select or design a more selective ligand for your POI. |
| Promiscuous ternary complex formation due to suboptimal linker. [9] | 1. Optimize Linker Length: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different unit numbers).[9][11] Test each for on-target vs. off-target degradation. For example, adding a single ethylene glycol unit to a lapatinib-based PROTAC was shown to abolish HER2 degradation while preserving EGFR degradation.[9] |
| 2. Vary Linker Attachment Point: Change the position where the linker connects to the warhead. Different exit vectors can create distinct ternary complex conformations, one of which may be more selective for your POI.[2] | |
| 3. Characterize Ternary Complex Formation: Use biophysical assays like TR-FRET, AlphaLISA, or SPR to measure the stability and cooperativity of the ternary complexes formed with both the on-target and off-target proteins.[17][18] Prioritize PROTACs that show higher stability and positive cooperativity with the intended target. |
Problem 3: No degradation is observed, or degradation is very weak, even at high concentrations.
Quantitative Data Summary
The selectivity of a PROTAC can be dramatically altered by modifying its linker. The table below presents hypothetical data illustrating how linker length can be optimized to favor degradation of a target kinase (Kinase A) over a related off-target kinase (Kinase B).
| PROTAC ID | Linker Composition | Linker Length (atoms) | Kinase A DC50 (nM) | Kinase B DC50 (nM) | Selectivity (Fold, DC50 B/A) |
| PROTAC-01 | PEG | 12 | 50 | 150 | 3 |
| PROTAC-02 | PEG | 15 | 25 | 800 | 32 |
| PROTAC-03 | PEG | 18 | 15 | >10,000 | >667 |
| PROTAC-04 | PEG | 21 | 40 | 5,000 | 125 |
| PROTAC-05 | Alkyl | 18 | 85 | 900 | 10.6 |
Data is for illustrative purposes. DC50 is the concentration required to degrade 50% of the protein.
This data shows that a PEG linker with an 18-atom length (PROTAC-03) provides the optimal geometry for selective degradation of Kinase A, while shorter or longer linkers, or a different linker composition, are less selective.
Key Experimental Protocols
1. Global Proteomics for Off-Target Identification
This protocol provides a workflow for identifying on-target and off-target protein degradation using quantitative mass spectrometry.[14][19]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of your PROTAC and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6-24 hours).[20]
-
Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Take equal amounts of protein from each sample. Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest proteins into peptides using sequencing-grade trypsin.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[20]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant or Spectronaut.[14] Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are your potential on- and off-targets.[14]
2. TR-FRET Assay for Ternary Complex Formation
This protocol measures the proximity between the target protein and the E3 ligase induced by the PROTAC in a biochemical format.[8]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 Ligase Complex (e.g., His-tagged CRBN-DDB1)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., Anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., Anti-His-d2)
-
Assay buffer and microplate
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the POI and E3 ligase complex at a fixed concentration.
-
Complex Formation: In a microplate, add the POI, the E3 ligase complex, and the PROTAC dilutions. Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).[8]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells. Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).[8]
-
Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the ratio against PROTAC concentration is characteristic of ternary complex formation and can reveal the "hook effect".[21]
3. Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI in cells.[8]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[8]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration. Immunoprecipitate the POI using a specific antibody conjugated to magnetic or agarose beads.[22]
-
Western Blotting: Elute the immunoprecipitated protein from the beads. Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody.[15] A high molecular weight smear or a laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[15] A separate blot can be probed with an anti-POI antibody to confirm successful immunoprecipitation.[22]
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. youtube.com [youtube.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. chempro-innovations.com [chempro-innovations.com]
- 20. benchchem.com [benchchem.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the low cell permeability of Thalidomide-based PROTACs?
A1: The low cell permeability of Thalidomide-based PROTACs is often attributed to their challenging physicochemical properties. These molecules typically possess a high molecular weight (often exceeding 800 Da), a large polar surface area (PSA), and a high number of rotatable bonds. These characteristics are outside the typical range of orally bioavailable small molecules, as defined by guidelines like Lipinski's Rule of Five. Additionally, the presence of multiple hydrogen bond donors and acceptors can further hinder passive diffusion across the cell membrane.
Q2: What is the "hook effect" and how does it relate to PROTAC permeability and efficacy?
A2: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. While not directly a permeability issue, poor permeability can lead researchers to use higher concentrations to achieve an intracellular effect, potentially leading to the hook effect and confounding experimental results.
Q3: Can the choice of E3 ligase ligand affect the permeability of a PROTAC?
A3: Yes, the choice of E3 ligase ligand can significantly impact the overall physicochemical properties of the PROTAC, including its permeability. Different ligands, such as those for VHL (von Hippel-Lindau) or Cereblon (like Thalidomide and its analogs), have distinct properties that they impart to the final PROTAC molecule. The Cereblon ligands, for instance, are known to contribute to the high molecular weight and PSA of the resulting PROTACs.
Q4: Are there computational models that can predict the permeability of PROTACs?
A4: While traditional computational models for small molecules exist, predicting the permeability of PROTACs is more complex due to their unique "beyond Rule of 5" chemical space. However, researchers are developing new models that account for the specific properties of these larger molecules. These models often incorporate factors like 3D conformational flexibility and the potential for intramolecular hydrogen bonding, which can "shield" polar groups and enhance permeability.
Troubleshooting Guide
Problem 1: My Thalidomide-based PROTAC shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Possible Cause 1: High Polar Surface Area (PSA).
-
Troubleshooting Tip: Consider modifying the linker or the target-binding moiety to reduce the number of hydrogen bond donors and acceptors. Even small chemical modifications can sometimes lead to significant changes in PSA without compromising binding affinity.
-
-
Possible Cause 2: Low Lipophilicity.
-
Troubleshooting Tip: Introduce lipophilic groups to the molecule. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
-
-
Possible Cause 3: High Molecular Weight.
-
Troubleshooting Tip: While challenging to modify without impacting function, explore options for more compact linkers or smaller warheads if the target allows.
-
Problem 2: My PROTAC has good PAMPA permeability but poor cellular activity.
-
Possible Cause 1: Efflux by Transporters.
-
Troubleshooting Tip: The PROTAC may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). You can test this by co-incubating the cells with your PROTAC and a known P-gp inhibitor. An increase in activity in the presence of the inhibitor would suggest that efflux is an issue.
-
-
Possible Cause 2: Intracellular Metabolism.
-
Troubleshooting Tip: The PROTAC might be rapidly metabolized inside the cell. Analyze the intracellular concentration of the intact PROTAC over time using techniques like LC-MS/MS.
-
-
Possible Cause 3: Poor Solubility in Assay Media.
-
Troubleshooting Tip: Ensure that the PROTAC is fully solubilized in your cell culture media at the tested concentrations. Visually inspect for precipitation and consider using solubility-enhancing excipients if necessary.
-
Problem 3: I'm observing inconsistent results across different cell permeability assays (e.g., PAMPA vs. Caco-2).
-
Possible Cause 1: Different Permeation Mechanisms.
-
Troubleshooting Tip: PAMPA only measures passive diffusion, whereas Caco-2 assays can account for both passive diffusion and active transport (both uptake and efflux). Discrepancies suggest that active transport mechanisms may be playing a role in the cellular permeability of your PROTAC.
-
-
Possible Cause 2: Assay-Specific Conditions.
-
Troubleshooting Tip: Carefully review and standardize the protocols for each assay, paying close attention to factors like pH, incubation time, and the composition of the assay buffers, as these can influence the ionization state and behavior of your compound.
-
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Example PROTACs
| PROTAC ID | Molecular Weight (Da) | PSA (Ų) | cLogP | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A-B Permeability (10⁻⁶ cm/s) |
| PROTAC-A | 850 | 150 | 3.5 | 0.5 | 0.2 |
| PROTAC-B | 920 | 180 | 2.8 | < 0.1 | < 0.1 |
| PROTAC-C | 830 | 135 | 4.2 | 1.2 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final concentration in a suitable buffer (e.g., PBS at pH 7.4). This will be the donor solution.
-
Assay Setup: Add the donor solution to the wells of the filter plate (the apical side). Add a corresponding buffer solution to a 96-well acceptor plate (the basolateral side).
-
Incubation: Place the filter plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using an established formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the flux of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from both the apical and basolateral chambers.
-
The PROTAC solution (in transport buffer) is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at various time points.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical): The process is reversed to measure the rate of efflux. The PROTAC is added to the basolateral side, and samples are taken from the apical side.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Visualizations
Caption: A typical experimental workflow for assessing and optimizing PROTAC permeability.
Caption: A troubleshooting decision tree for low PROTAC cellular activity.
Thalidomide-NH-C5-NH2 stability in cell culture media
Welcome to the technical support center for Thalidomide-NH-C5-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a C5 amine linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][4]
Q2: What are the common concerns regarding the stability of thalidomide and its derivatives in cell culture?
Thalidomide and its analogs can exhibit instability in physiological conditions, including cell culture media. Key concerns include:
-
Racemization: Thalidomide possesses a chiral center and can undergo rapid interconversion between its (R)- and (S)-enantiomers in aqueous solutions.[5][6] The two enantiomers can have different biological activities and binding affinities.
-
Hydrolytic Degradation: The glutarimide and phthalimide rings of thalidomide are susceptible to hydrolysis, which can lead to the formation of inactive metabolites.
-
General Instability in Media: Components within cell culture media, such as certain amino acids or changes in pH, could potentially react with the compound and affect its stability.[7]
Q3: What is the expected half-life of thalidomide in physiological conditions?
Q4: How should I store the stock solution of this compound?
For optimal stability, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is advisable to use freshly prepared solutions for each experiment and avoid repeated freeze-thaw cycles.[7] For short-term storage, some suppliers recommend using the solution within one month when stored at -20°C.[2]
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound in their experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no degradation of the target protein. | Compound Instability: The molecule may be degrading in the cell culture medium before it can effectively engage the target and CRBN. | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. (See Experimental Protocol 1).[10][11] |
| Low CRBN Expression: The cell line used may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[10][12] | Verify CRBN expression levels in your cell line using techniques like Western Blotting or RT-qPCR.[11] Consider using a positive control cell line with known high CRBN expression. | |
| "Hook Effect": Using an excessively high concentration of the PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, reducing degradation efficiency.[10][11] | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[11] | |
| High variability between experimental replicates. | Inconsistent Sample Handling: Variations in timing, pipetting, or processing of samples can lead to inconsistent results. | Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes and consistent techniques across all replicates. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the cell culture medium, leading to variable concentrations in the wells. | Confirm the complete dissolution of the compound in the solvent (e.g., DMSO) before preparing the working solution. Visually inspect for any precipitates. | |
| Unexpected off-target effects. | High Compound Concentration: High concentrations can lead to non-specific binding and off-target effects. | Use the lowest effective concentration that induces the desired degradation of the target protein.[13] |
| Degradation Products: Degradation products of this compound may have their own biological activities. | Characterize the degradation products using techniques like LC-MS to understand their potential impact. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule like this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM. Prepare enough volume for all time points and replicates.
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
Immediately after collection, quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
Generate a standard curve using known concentrations of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in each condition.
-
Example Data Presentation:
| Time (hours) | % Remaining (DMEM + 10% FBS) | % Remaining (RPMI-1640 + 10% FBS) | % Remaining (PBS) |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 | 100.0 ± 1.8 |
| 2 | 85.3 ± 4.1 | 88.1 ± 3.5 | 98.2 ± 2.0 |
| 4 | 72.1 ± 3.8 | 75.9 ± 4.2 | 96.5 ± 2.3 |
| 8 | 51.6 ± 5.2 | 55.4 ± 4.8 | 92.8 ± 3.1 |
| 24 | 15.8 ± 3.9 | 18.2 ± 3.3 | 85.1 ± 4.5 |
| 48 | < 5 | < 5 | 77.4 ± 5.0 |
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating PROTAC Linker Metabolic Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of PROTAC linker metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities observed with PROTAC linkers?
A1: PROTAC linkers are often the most metabolically vulnerable part of the molecule.[][2][3] Common metabolic reactions include oxidation, N-dealkylation, O-dealkylation, and amide hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[][2] The specific site of metabolism is frequently at the connection points between the linker and the two ligands (the warhead and the E3 ligase ligand).[][2]
Q2: How does the composition of the linker affect its metabolic stability?
A2: The chemical makeup of the linker is a critical determinant of its stability.[4]
-
Alkyl Chains: Simple alkyl linkers are commonly used, but long-chain alkyls can be prone to oxidation.[] Shorter alkyl chains may exhibit greater stability due to increased steric hindrance, which can limit access by metabolic enzymes.[]
-
Polyethylene Glycol (PEG) Linkers: While PEG linkers can improve solubility and permeability, their ether linkages are susceptible to oxidative metabolism by CYP enzymes, leading to O-dealkylation.[6][7] This can result in a short in-vivo half-life.[6]
-
Rigid Linkers: Incorporating rigid structures like cycloalkanes (e.g., piperidine, piperazine), aromatic rings, or triazoles can enhance metabolic stability.[][6][7] These rigid elements can shield the molecule from enzymatic degradation.[6]
Q3: Does the length of the linker influence its metabolic stability?
A3: Yes, linker length is a crucial parameter. Generally, as the length of a flexible linker (like an alkyl or PEG chain) increases, the metabolic stability of the PROTAC decreases.[] Longer linkers can have greater flexibility, making them more susceptible to degradation by metabolic enzymes.[] However, a linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[2][]
Q4: Can the attachment point of the linker to the ligands impact metabolic stability?
A4: Absolutely. The site of linker attachment to the warhead and E3 ligase ligand can significantly influence the PROTAC's metabolic profile.[][4][8] Strategic selection of attachment points in solvent-exposed regions of the ligand-protein binding interface is a common strategy to minimize interference with binding and potentially improve stability.[][2]
Troubleshooting Guides
Issue 1: Rapid PROTAC clearance in in-vitro metabolic stability assays (e.g., Human Liver Microsomes).
Possible Cause: The PROTAC linker is likely susceptible to rapid metabolism by liver enzymes.
Troubleshooting Workflow:
Caption: Workflow for addressing high PROTAC clearance.
Solutions & Methodologies:
-
Metabolite Identification: Conduct a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to pinpoint the exact sites of metabolic modification ("hotspots") on the linker.[9][10]
-
Linker Modification Strategies:
-
Incorporate Rigidity: Replace flexible portions of the linker with rigid moieties like piperazine, piperidine, or triazole rings to shield against enzymatic action.[6]
-
Optimize Length: Synthesize and test analogs with varying linker lengths to find an optimal balance between ternary complex formation and metabolic stability.[][6]
-
Change Attachment Points: Alter the connection points of the linker on the warhead or E3 ligase ligand to move metabolic hotspots or improve steric hindrance around labile sites.[11][12]
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine, at identified metabolic hotspots to prevent enzymatic modification.[4]
-
Issue 2: Poor in-vivo efficacy despite good in-vitro potency and cell permeability.
Possible Cause: The PROTAC may be metabolically unstable, leading to rapid clearance and insufficient exposure at the target site. Another possibility is that generated metabolites are competing with the parent PROTAC for target engagement.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting poor in-vivo efficacy.
Solutions & Methodologies:
-
Pharmacokinetic (PK) Studies: Conduct in-vivo PK studies to determine the PROTAC's half-life, clearance, and overall exposure (AUC).
-
Metabolite Profiling: Analyze plasma and urine samples from PK studies to identify and quantify major metabolites.[13]
-
Assess Metabolite Activity: If significant levels of metabolites are detected, synthesize the major metabolites and test their binding affinity to the target protein and E3 ligase.[8] Active metabolites can compete with the intact PROTAC, reducing its efficacy.[8][9]
-
Linker Redesign: Based on the PK and metabolite data, redesign the linker to improve metabolic stability and/or prevent the formation of active metabolites. This may involve the strategies outlined in the troubleshooting guide for Issue 1.
Data Summary
Table 1: Impact of Linker Length on Metabolic Stability
| PROTAC | Linker Composition | Linker Length (Methylene Units) | Half-Life (min) | Reference |
| R1 | Straight Chain Alkyl | 4 | 135 | [] |
| R2 | Straight Chain Alkyl | 8 | 18.2 | [] |
Table 2: Strategies to Enhance PROTAC Linker Metabolic Stability
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Incorporate Rigid Moieties | Replace flexible chains with cyclic structures (e.g., piperazine, triazole).[6] | Shields from metabolic enzymes, can pre-organize for better binding.[6] | May alter optimal geometry for ternary complex formation. |
| Optimize Linker Length | Systematically vary the length of the linker.[6] | Can find a "sweet spot" for stability and activity.[6] | Shorter linkers may increase steric hindrance; longer linkers can be more flexible and metabolically labile.[] |
| Change Linker Attachment Site | Alter the connection point on the warhead or E3 ligase ligand.[11][12] | Can significantly alter the metabolic profile.[4] | May negatively impact binding affinity to the target or E3 ligase. |
| Use Cyclic Linkers | Employ linkers containing cycloalkane structures.[7] | Can enhance water solubility and metabolic stability.[7] | May reduce conformational flexibility needed for ternary complex formation. |
| Introduce Intramolecular H-Bonds | Design the PROTAC to form internal hydrogen bonds.[11][12] | Can create a more compact structure, shielding labile parts from enzymes.[4] | Can be challenging to design and may impact solubility. |
Key Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in-vitro intrinsic clearance of a PROTAC.[6]
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC in a suitable solvent (e.g., DMSO). Create working solutions by diluting the stock in phosphate buffer, ensuring the final organic solvent concentration is low (<1%).[4]
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.[4]
-
Initiate the reaction by adding the test PROTAC, followed by the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately add the aliquot to cold acetonitrile containing the internal standard to stop the reaction and precipitate proteins.[4]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.[4]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line is used to calculate the in-vitro half-life (t1/2).
Protocol 2: Metabolite Identification Study
Objective: To identify the structure and site of metabolism of a PROTAC.
Materials:
-
Incubation samples from the metabolic stability assay
-
High-Resolution Mass Spectrometer (e.g., Orbitrap) coupled with a UPLC/HPLC system
-
Metabolite identification software
Procedure:
-
Sample Analysis: Analyze the quenched samples from various time points of the HLM assay using a high-resolution LC-MS/MS system.
-
Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation data.
-
Data Processing: Use specialized software to compare the chromatograms of the incubated samples with a control (time 0) sample to identify potential metabolites. The software will look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation).
-
Structure Elucidation: Analyze the MS/MS fragmentation patterns of the parent PROTAC and the potential metabolites. A change in the fragmentation pattern can help to pinpoint the site of metabolic modification on the molecule.[10]
Illustrative Workflow for Metabolite Identification:
Caption: Metabolite identification workflow.
References
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolite Identification Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Interpreting Negative Results in Thalidomide-NH-C5-NH2 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected or negative results in experiments involving Thalidomide-NH-C5-NH2. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to help you navigate the complexities of your research.
I. Troubleshooting Guide: Diagnosing Negative Results
Encountering a lack of desired activity with your this compound-based PROTAC can be disheartening. This guide provides a systematic approach to pinpoint the potential source of the issue.
Issue: No Target Protein Degradation Observed
| Potential Cause | Recommended Action |
| PROTAC Integrity and Stability | Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC using methods like LC-MS and NMR. Ensure proper storage conditions (-20°C or -80°C for long-term storage) to prevent degradation.[1][2][3] |
| Poor Cell Permeability | Assess the ability of your PROTAC to enter the cells. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be employed to confirm target engagement within the cell.[1][4] If permeability is low, consider optimizing the linker to improve physicochemical properties. |
| Low Cereblon (CRBN) Expression | Confirm that your chosen cell line expresses sufficient levels of CRBN, the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[2] Use Western blotting to check CRBN protein levels. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bridging the target protein and CRBN. This can be due to a non-optimal linker length or composition. Consider synthesizing analogs with different linker lengths or compositions to improve the stability of the ternary complex.[4][5][6] |
| "Hook Effect" | At excessively high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to check for a bell-shaped curve characteristic of the hook effect.[4][6][7] |
| Target Protein Characteristics | Highly stable proteins or those with a slow turnover rate may be more resistant to degradation. Consider longer incubation times with the PROTAC. |
| Inactive Experimental Components | Ensure the quality and activity of all recombinant proteins (e.g., CRBN for in vitro assays) and the purity of your fluorescently labeled probes for binding assays.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in my experiments?
This compound is a chemical compound that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is commonly used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety binds to CRBN, and the -NH-C5-NH2 linker provides a point of attachment for a ligand that targets your protein of interest. This bifunctional molecule is designed to bring the target protein into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][8]
Q2: How can I confirm that my this compound-based PROTAC is binding to Cereblon?
A Cereblon binding assay is crucial to validate that the thalidomide part of your PROTAC is active. A common and robust method is a competitive fluorescence polarization (FP) assay. In this assay, your unlabeled PROTAC competes with a fluorescently labeled thalidomide tracer for binding to purified CRBN protein. A decrease in fluorescence polarization indicates successful binding of your compound.[9][10][11]
Q3: My Western blot results for protein degradation are ambiguous. How can I improve them?
Ambiguous Western blot results can stem from several factors. Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and by probing for a stable housekeeping protein (e.g., GAPDH, β-actin). Optimize antibody concentrations to reduce non-specific bands. Always include positive and negative controls. A positive control could be a compound known to degrade your target, while a negative control could be an inactive epimer of your PROTAC that doesn't bind to CRBN.[12][13][14]
Q4: I don't see any ubiquitination of my target protein. What could be the problem?
A lack of ubiquitination, even with confirmed ternary complex formation, suggests that the geometry of the complex may not be optimal for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to the target protein's lysine residues. The length and flexibility of the linker are critical here. Consider synthesizing PROTACs with different linker lengths and compositions to alter the orientation of the target protein relative to the E3 ligase.[5][15][16][17]
Q5: Could off-target effects of my thalidomide-based PROTAC lead to a lack of specific degradation?
Yes, pomalidomide, a thalidomide analog, has been shown to independently degrade other proteins, particularly zinc-finger proteins. This off-target activity could potentially sequester the CRBN E3 ligase, making it less available to form a productive ternary complex with your intended target protein. Modifications to the phthalimide ring of thalidomide can help to mitigate these off-target effects.[18]
III. Quantitative Data Summary
The following tables provide reference values for CRBN binding affinities of thalidomide and its analogs, as well as degradation performance of some thalidomide-based PROTACs. These can serve as a benchmark for your own experimental results.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [19] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [19] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [19] |
| Lenalidomide | ~2 µM (IC50) | Competitive Bead Binding | [20] |
| Pomalidomide | ~1 µM (IC50) | Competitive Bead Binding | [20] |
Table 2: Degradation Potency of Exemplary Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (CRBN-based) | BRD4 | RS4;11 | 0.9 | >95 | [21] |
| NC-1 (noncovalent) | BTK | Mino | 2.2 | 97 | [22] |
| Palbociclib-pomalidomide (PEG3 linker) | CDK4 | MOLM-14 | 25 | >90 | [8] |
| Palbociclib-pomalidomide (PEG3 linker) | CDK6 | MOLM-14 | 10 | >90 | [8] |
IV. Detailed Experimental Protocols
Cereblon (CRBN) Binding Assay using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the affinity of your this compound-based PROTAC for CRBN.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Your unlabeled this compound-based PROTAC
-
Positive control (e.g., unlabeled thalidomide or pomalidomide)
-
Black, low-binding 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled thalidomide tracer to a working concentration (e.g., 20 nM) in assay buffer.
-
Dilute the purified CRBN protein to a working concentration (e.g., 50 nM) in assay buffer. The optimal concentration should be determined empirically to give a stable and significant polarization signal.
-
Prepare a serial dilution of your test PROTAC and the positive control in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to the "blank" wells.
-
Add the CRBN protein solution to all other wells ("positive control," "negative control," and "test compound" wells).
-
Add your serially diluted test PROTAC to the "test compound" wells.
-
Add the serially diluted positive control to the "positive control" wells.
-
Add an equal volume of assay buffer with DMSO (vehicle) to the "negative control" wells.
-
-
Incubation:
-
Add the fluorescently labeled thalidomide tracer to all wells except the "blank" wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, with gentle shaking.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for Cy5, excitation ~635 nm, emission ~670 nm).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of your PROTAC that displaces 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol allows for the detection of ubiquitination of your target protein in cells treated with your PROTAC.
Materials:
-
Your cell line of interest
-
Your this compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer containing 1% SDS and protease/phosphatase inhibitors)
-
Antibody against your target protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate your cells and allow them to adhere overnight.
-
Treat the cells with your PROTAC at a concentration known to induce degradation (or a range of concentrations) for a specific time (e.g., 4-8 hours). Include a vehicle control (DMSO).
-
In the last 4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a denaturing lysis buffer (containing 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.[23]
-
Dilute the lysate with lysis buffer without SDS to reduce the SDS concentration to ~0.1%.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared lysate with the antibody against your target protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of your target protein (which will appear as a high molecular weight smear or ladder).
-
You can strip and re-probe the membrane with an antibody against your target protein to confirm successful immunoprecipitation.
-
Protein Degradation Assay by Western Blot
This protocol is a standard method to quantify the reduction in your target protein levels following PROTAC treatment.
Materials:
-
Your cell line of interest
-
Your this compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibody against your target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a serial dilution of your PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against your target protein.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[24]
-
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. LabXchange [labxchange.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
The Pivotal Role of Alkyl Chain Linkers in PROTAC Efficacy: A Comparative Analysis
A deep dive into the impact of alkyl chain linker length on the degradation efficiency of Thalidomide-based PROTACs, providing researchers with a data-driven guide for rational degrader design.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of the performance of PROTACs containing the commonly used Thalidomide-NH-C5-NH2 linker element versus other alkyl chain linkers of varying lengths, supported by experimental data and detailed protocols for key assays.
The length and composition of the linker are paramount as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and degradation. While there is no universal optimal linker length, systematic studies have demonstrated that even subtle changes in the number of methylene units in an alkyl chain can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs operate through a catalytic mechanism, repeatedly engaging and marking target proteins for destruction. The process can be visualized as a cyclical signaling cascade.
A Comparative Guide to Linker Selection in PROTAC Development: Thalidomide-NH-C5-NH2 vs. PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase ligand. The choice of linker—its composition, length, and flexibility—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of two commonly employed linker strategies: the aliphatic Thalidomide-NH-C5-NH2 linker and the more hydrophilic polyethylene glycol (PEG) linkers.
The Central Role of the Linker in PROTAC Function
A PROTAC's linker is not a mere spacer. It plays a crucial role in orienting the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex. This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough proximity to the target protein to catalyze its ubiquitination, thereby marking it for degradation by the proteasome. The physicochemical properties of the linker also significantly impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.
Comparative Analysis: Alkyl vs. PEG Linkers
The two major classes of flexible linkers used in PROTAC design are alkyl chains and PEG chains. This compound is a readily available building block that incorporates a thalidomide derivative (a ligand for the Cereblon E3 ligase) connected to a 5-carbon alkyl chain. This serves as a prime example of an alkyl linker-based approach.
| Feature | This compound (Alkyl Linker) | PEG Linkers |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units |
| Physicochemical Properties | Hydrophobic, increased lipophilicity | Hydrophilic, increased water solubility[1][2] |
| Cell Permeability | Generally enhances passive diffusion across cell membranes due to increased lipid-like character. | Can improve cell permeability, though excessive length may be detrimental.[3] |
| Metabolic Stability | Generally considered stable.[2] | Can be susceptible to oxidative metabolism.[2] |
| Synthesis | Relatively straightforward and cost-effective.[2] | Can be more complex and expensive to synthesize.[2] |
Performance Data: A Tale of Two Linkers
Direct, head-to-head quantitative comparisons of a C5 alkyl linker and a PEG linker of equivalent length for the same target protein are not extensively available in the public domain. However, existing studies provide valuable insights into their differential performance.
In one study, the replacement of a nine-atom alkyl chain with a three-unit PEG linker in a PROTAC designed to degrade Cereblon (CRBN) resulted in significantly weaker degradation.[1][4] This suggests that for certain target-E3 ligase pairs, the hydrophobicity and conformation induced by an alkyl linker may be more favorable for productive ternary complex formation.
Conversely, PEG linkers have been successfully employed in numerous potent PROTACs, including the well-known BRD4 degrader dBET1. The hydrophilicity imparted by the PEG chain can be advantageous in improving the solubility and overall pharmacokinetic profile of the PROTAC molecule.[2]
It is crucial to note that the optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. The relationship between linker length and degradation efficacy is often non-linear. For instance, in the context of thalidomide-based BRD4 degraders, it has been observed that PROTACs with no PEG units (a very short linker) and those with 4-5 PEG units are highly effective, while those with intermediate lengths (1-2 PEG units) show significantly reduced activity.[4][5] This "Goldilocks effect" underscores the necessity of empirical optimization for each new PROTAC system.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments used to evaluate and compare the performance of different linkers.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method for quantifying the degradation of a target protein.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs (e.g., with C5 alkyl and PEG linkers) in cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the PROTACs at various concentrations for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[7]
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTACs.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
3. Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or resazurin to the wells.
-
Incubate for the recommended time to allow for the conversion of the substrate by metabolically active cells.
-
Measure the absorbance or fluorescence using a plate reader.[8][9]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action of the PROTAC and can help to explain differences in degradation efficiency between linkers.
1. NanoBRET™ Ternary Complex Assay (in-cell):
-
Principle: This assay measures the proximity of the target protein and the E3 ligase inside living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol Outline:
-
Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., Cereblon) fused to HaloTag® (the BRET acceptor) in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Measure the BRET signal, which will increase upon formation of the ternary complex.[10][11]
-
2. TR-FRET Ternary Complex Assay (in vitro):
-
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer to detect the formation of the ternary complex in a cell-free system.
-
Protocol Outline:
-
Label the purified target protein and E3 ligase with a donor and an acceptor fluorophore, respectively (e.g., using specific antibodies or protein tags).
-
Incubate the labeled proteins with the PROTAC.
-
Measure the TR-FRET signal, which increases when the donor and acceptor are brought into proximity by the PROTAC.[10]
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Conclusion
The choice between a this compound (alkyl) linker and a PEG linker is a critical decision in PROTAC design that lacks a one-size-fits-all answer. Alkyl linkers, by virtue of their hydrophobicity, can enhance cell permeability and may be advantageous for forming productive ternary complexes in certain systems. In contrast, PEG linkers can improve solubility and offer a different conformational landscape that may be optimal for other target-E3 ligase pairs.
Ultimately, the optimal linker must be determined empirically. A systematic approach that involves synthesizing a focused library of PROTACs with varying linker compositions and lengths, followed by rigorous evaluation using the experimental protocols outlined in this guide, is paramount to developing potent and effective protein degraders. This data-driven approach will enable researchers to elucidate the structure-activity relationships that govern PROTAC efficacy and to select the most promising candidates for further development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. 三重複合体の形成 [promega.jp]
A Comparative Guide to the Efficacy of Thalidomide- and Pomalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides an objective comparison of the efficacy of PROTACs employing thalidomide- and pomalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ligase. This analysis is supported by experimental data to inform the rational design of novel protein degraders.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand in PROTAC design over thalidomide.[1] This preference is primarily attributed to its higher intrinsic binding affinity for CRBN, which often translates to more efficient ternary complex formation and, consequently, more potent protein degradation.[1][2] Furthermore, the C5 position on the pomalidomide phthalimide ring offers a strategic point for linker attachment that can mitigate the off-target degradation of certain zinc-finger proteins, a known liability associated with some CRBN-based PROTACs.[3][4] While direct head-to-head comparisons of PROTACs with identical linkers and target binders but different E3 ligase ligands are not always available, the intrinsic properties of the parent molecules provide a strong basis for rational design choices.
Data Presentation: A Quantitative Comparison
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of a target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data, comparing the performance of thalidomide and pomalidomide, and illustrating the impact of linker attachment points.
Table 1: Comparative Binding Affinities of Thalidomide and Pomalidomide to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) to CRBN | Reference |
| Thalidomide | ~250 nM | [2][5] |
| Pomalidomide | ~157 nM | [2][5] |
Table 2: Degradation Efficiency of PROTACs with Different Linker Attachment Points on the Thalidomide Scaffold
| Target Protein | Linker Attachment Point | DC50 | Dmax | Reference |
| BRD4 | C4-alkoxy | 15 nM | >95% | [6] |
| BRD4 | C5-alkoxy | 0.5 nM | >95% | [6] |
| CDK4/6 | C4-aminoalkyl | Substantial at 1 µM | Not specified | [7] |
| CDK4/6 | C5-aminoalkyl | Substantial at 1 µM | Not specified | [7] |
Note: Data is compiled from different studies, and experimental conditions may vary. A lower DC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable evaluation of PROTAC efficacy. Below are protocols for key experiments cited in the comparison of thalidomide- and pomalidomide-based linkers.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis, and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.[8]
Ternary Complex Formation Assays
These assays are critical for understanding the mechanism of action of a PROTAC by quantifying the formation of the Protein of Interest (POI)-PROTAC-E3 ligase complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize recombinant CRBN on the surface of a sensor chip.
-
Binding: Flow a solution containing the PROTAC at various concentrations over the chip to measure its binding to CRBN.
-
Ternary Complex Formation: In a subsequent step, flow a solution containing a fixed concentration of the PROTAC and varying concentrations of the POI over the CRBN-coated chip.
-
Data Analysis: Monitor the change in the SPR signal in real-time to determine the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) of the ternary complex.[9][10]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Assay Setup: In a microplate, combine the tagged POI (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) with a titration of the PROTAC.
-
Incubation: Allow the components to incubate and form the ternary complex.
-
Detection: Add FRET donor- and acceptor-labeled antibodies that recognize the respective tags on the POI and E3 ligase. A FRET signal will be generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.
-
Data Analysis: Measure the TR-FRET signal and plot it against the PROTAC concentration.[10]
-
HiBiT/NanoBRET Assay for Live-Cell Protein Degradation
This method allows for the real-time, quantitative monitoring of protein degradation in live cells.
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line that stably expresses the LgBiT subunit.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement: At desired time points, add a lytic reagent containing the NanoLuc substrate. The luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein, is then measured using a luminometer.
-
Data Analysis: Normalize the luminescence signals to a vehicle control. Plot dose-response curves to determine DC50 and Dmax. Kinetic analysis can also be performed to determine the rate of degradation.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Lenalidomide vs. Thalidomide as CRBN Ligands in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity. Cereblon (CRBN), a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design. Thalidomide and its analog, lenalidomide, are well-established CRBN ligands. This guide provides an objective comparison of their performance as CRBN ligands in PROTACs, supported by experimental data and detailed methodologies.
Performance Comparison: Binding Affinity and Degradation Efficiency
Lenalidomide and its related analog pomalidomide generally exhibit a stronger binding affinity for CRBN compared to thalidomide.[1][2][3] This enhanced binding can contribute to more efficient formation of the ternary complex (comprising the PROTAC, target protein, and CRBN), a crucial step in the degradation process.[4]
Experimental data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs indicate that lenalidomide-based PROTACs can achieve significantly higher potency, with DC50 values in the picomolar range, compared to their thalidomide-based counterparts.[1] The improved efficacy of lenalidomide-based PROTACs is also attributed to favorable physicochemical properties, which can lead to enhanced metabolic and chemical stability.[1]
Quantitative Data Summary
| Ligand | Binding Affinity (Kd) to CRBN-DDB1 | PROTAC Target | DC50 | Dmax | Reference |
| Thalidomide | ~250 nM | BRD4 | 0.1 - 0.3 nM | >90% | [1] |
| Lenalidomide | ~178 nM | BRD4 | pM range | >90% | [1] |
| Pomalidomide | ~157 nM | - | - | - | [2][3] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, including the linker and the target protein ligand. The data presented here is for illustrative purposes based on a comparative study of BRD4-targeting PROTACs.[1]
Structural and Mechanistic Insights
The primary structural difference between lenalidomide and thalidomide is the presence of an amino group at the 4-position of the phthalimide ring in lenalidomide, whereas thalidomide has a carbonyl group at this position. This seemingly minor difference has significant implications for their interaction with neosubstrates. For instance, lenalidomide is more efficient at inducing the degradation of certain neosubstrates like casein kinase 1α (CK1α). Crystal structure analysis has revealed that the carbonyl group on thalidomide's phthalimide ring can cause a steric clash with the CRBN backbone, hindering the recruitment of specific substrates.
Experimental Protocols
CRBN Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general steps for determining the binding affinity of CRBN ligands using SPR.
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (e.g., CRBN ligand) to an immobilized ligand (e.g., CRBN protein). This allows for the real-time monitoring of binding and dissociation events, from which kinetic parameters (kon, koff) and the dissociation constant (Kd) can be derived.
Methodology:
-
Immobilization of CRBN:
-
Recombinant CRBN/DDB1 complex is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of the CRBN/DDB1 complex in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the CRBN ligand (thalidomide or lenalidomide) in a running buffer (e.g., HBS-EP+) are injected over the immobilized CRBN surface.
-
The association of the ligand to CRBN is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.
-
-
Data Analysis:
-
The sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol provides a step-by-step method for assessing the degradation of a target protein induced by a PROTAC.
Principle: Western blotting is a technique used to detect and quantify the amount of a specific protein in a cell lysate. By comparing the protein levels in cells treated with a PROTAC to untreated or vehicle-treated cells, the extent of protein degradation can be determined.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for evaluating PROTAC-induced protein degradation.
Conclusion
Both thalidomide and lenalidomide are effective CRBN ligands for the development of PROTACs. However, the available data suggests that lenalidomide may offer advantages in terms of higher binding affinity to CRBN and, consequently, greater potency in degrading target proteins.[1] The improved physicochemical properties of lenalidomide may also contribute to better overall performance of the resulting PROTAC.[1] The choice between these two ligands will ultimately depend on the specific target protein, the desired properties of the PROTAC molecule, and the overall drug design strategy. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting protein degraders.
References
The Rigid Dilemma: How Linker Rigidity Dictates the Fate of Thalidomide-Based PROTACs
A deep dive into the structural nuances of PROTAC design reveals that the rigidity of the chemical linker—the bridge between the target protein binder and the E3 ligase recruiter—is a critical determinant of degradation efficiency. This guide provides a comparative analysis of Thalidomide-NH-C5-NH2 based PROTACs, exploring how the conformational constraint of the linker impacts their ability to hijack the cellular machinery for targeted protein degradation. Through a synthesis of published data, experimental protocols, and visual models, we dissect the structure-activity relationships that govern the potency of these promising therapeutic agents.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker is far from a passive spacer; its length, chemical composition, and rigidity play a pivotal role in the stability and geometry of this ternary complex, ultimately influencing the PROTAC's degradation efficiency (DC50 and Dmax) and selectivity.[2] Here, we focus on PROTACs that utilize a common Cereblon (CRBN) E3 ligase ligand, this compound, and examine how the transition from flexible to rigid linkers can profoundly alter their biological activity.
Flexible vs. Rigid Linkers: A Tale of Two Conformations
The choice between a flexible and a rigid linker is a key consideration in PROTAC design, with each offering a distinct set of advantages and disadvantages.
Flexible Linkers , such as those composed of polyethylene glycol (PEG) or long alkyl chains, provide a high degree of conformational freedom. This allows the PROTAC to adopt multiple orientations, potentially increasing the likelihood of forming a productive ternary complex.[2] However, this flexibility can come at an entropic cost upon binding, which may decrease the stability of the ternary complex.
Rigid Linkers , which often incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated moieties (e.g., alkynes), introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty.[3] A well-designed rigid linker can enhance the stability of the ternary complex and improve pharmacokinetic properties. However, a poorly designed rigid linker may introduce steric hindrance, preventing the formation of a functional ternary complex.[3]
Quantitative Comparison of Linker Performance in BRD4-Targeting PROTACs
To illustrate the impact of linker rigidity, we have compiled data on a series of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. These PROTACs all employ a thalidomide-based ligand to recruit the CRBN E3 ligase but feature linkers with varying degrees of flexibility.
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 (Flexible) | PEG-based | BRD4 | Various Cancer Cells | < 1 | Not Reported |
| PROTAC 2 (Flexible) | Long Alkyl Chain | BRD4 | H661, H838 | 8, 23 | ~100 |
| PROTAC 3 (Rigid) | Alkyl chain with Piperidine | BRD4 | LNCaP, VCaP | < 1 | Not Reported |
| PROTAC 4 (Rigid) | Ethynyl-containing | BRD4 | MOLM13, MV4;11 | Lower than flexible counterparts | Not Reported |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizing the Impact of Linker Rigidity
The following diagrams illustrate the conceptual difference between flexible and rigid linkers in PROTAC-mediated protein degradation.
Caption: Conceptual representation of how flexible vs. rigid linkers mediate ternary complex formation.
The PROTAC Mechanism of Action: A Step-by-Step Guide
The following workflow outlines the key steps in PROTAC-induced protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols for Assessing PROTAC Activity
Accurate evaluation of PROTAC performance is essential for structure-activity relationship studies. Below are detailed protocols for key assays.
Western Blot for Protein Degradation (DC50 and Dmax)
This technique is the gold standard for quantifying the reduction in target protein levels.[4]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique to measure the thermodynamics of binding interactions and assess the cooperativity of ternary complex formation.[2]
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in the same matched buffer to minimize heats of dilution.
-
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein and the E3 ligase individually, titrate the PROTAC into a solution of each protein separately.
-
-
Ternary Complex Formation Experiment:
-
To measure the binding affinity of one protein to the pre-formed binary complex of the other protein and the PROTAC, saturate one protein with the PROTAC and titrate it into the other protein.
-
Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis:
-
Integrate the heat changes and fit the data to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.
-
Calculate the cooperativity factor (α), which is the ratio of the binary and ternary binding affinities, to quantify the stability of the ternary complex.
-
Experimental Workflow for PROTAC Evaluation
A systematic approach is crucial for the comprehensive evaluation of PROTAC candidates.
Caption: A typical experimental workflow for the evaluation of PROTACs with different linkers.
Conclusion
The rigidity of the linker is a critical parameter in the design of potent and selective this compound based PROTACs. While flexible linkers offer the advantage of sampling multiple conformations, rigid linkers can pre-organize the molecule for optimal ternary complex formation, often leading to enhanced degradation efficiency. The choice of linker is highly dependent on the specific target protein and the desired properties of the PROTAC. A systematic evaluation of a library of PROTACs with varying linker rigidities, using a combination of biophysical and cell-based assays, is essential for identifying the optimal linker for a given application. The data and protocols presented in this guide provide a framework for researchers to navigate the complex interplay between linker rigidity and PROTAC activity in the pursuit of novel protein degraders.
References
A Comparative Guide to the Structural Analysis of Thalidomide-Based PROTACs in Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) when engaged in a ternary complex with a target protein and the E3 ligase Cereblon (CRBN). Due to the limited public data on the specific molecule "Thalidomide-NH-C5-NH2," this guide will utilize the well-characterized BRD4-degrading PROTAC, dBET1, as a representative example to illustrate the principles of analysis and performance. The methodologies and data presented are broadly applicable to other thalidomide-derived PROTACs.
PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the ubiquitin-proteasome system.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a stable and productive ternary complex—comprising the PROTAC, the POI, and the E3 ligase—is a critical determinant of the degrader's efficacy.[3] Thalidomide and its analogs are widely used as ligands to recruit the CRBN E3 ligase.[2]
The PROTAC Catalytic Cycle: A Signaling Pathway Overview
The mechanism of action for a thalidomide-based PROTAC involves a catalytic cycle that leads to the degradation of the target protein. This process begins with the PROTAC independently binding to either the target protein or the CRBN E3 ligase, followed by the formation of the key ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
A Comparative Guide to CRBN and VHL Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of an E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most utilized E3 ligases in this domain are Cereblon (CRBN) and von Hippel-Lindau (VHL). This guide provides an objective comparison of their respective ligands, supported by experimental data, to equip researchers with the necessary information for making informed decisions in their targeted protein degradation strategies.
The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the recruited E3 ligase.[1] This guide delves into the characteristics of CRBN and VHL ligands, their impact on PROTAC performance, and the experimental protocols required to evaluate them.
Performance Comparison: CRBN vs. VHL Ligands
The selection between CRBN and VHL hinges on multiple factors including the target protein, the cellular context, and the desired physicochemical properties of the degrader molecule.[][3] CRBN ligands are generally smaller and may possess better drug-like properties, while VHL ligands can offer superior selectivity due to a more buried binding pocket.[][]
Quantitative Data Summary
The following tables summarize key quantitative data for representative PROTACs utilizing either CRBN or VHL E3 ligase ligands. It is important to note that direct head-to-head comparisons are limited and performance can be highly dependent on the specific target protein, linker, and experimental conditions.
Table 1: Performance of Representative VHL-Based PROTACs
| VHL Ligand Analog | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VH032-based | Wee1 | 16 nM | >95% | OVCAR8 |
| VH032-based | FLT3 | 1.6 nM | >90% | MOLM-14 |
| VH298-based[5] | BRD4 | ~15 nM | >90% | HeLa |
| VL285 Analog | BRD4 | 3.3 nM[3] | 97%[3] | PC3[3] |
Table 2: Performance of Representative CRBN-Based PROTACs
| CRBN Ligand | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Pomalidomide[6] | Wee1 | 21 nM | >95% | OVCAR8 |
| Pomalidomide[6] | FLT3 | 0.15 nM | >90% | MOLM-14 |
| Thalidomide[6] | BRD4 | 2.5 nM | >90% | HEK293T |
| Lenalidomide[] | BRD9 | ~5 nM | >90% | MOLM-14 |
Key Differences and Considerations
| Feature | CRBN | VHL |
| Ligand Scaffold | Based on immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide.[][7] | Typically hydroxyproline mimetics.[] |
| Ligand Properties | Smaller, often with better drug-like properties and oral availability.[][] | Higher molecular weight, which can lead to poorer cell permeability.[] |
| Binding Pocket | Relatively shallow binding surface. | More enclosed and deeper binding pocket, which can lead to better selectivity.[] |
| Expression & Localization | Ubiquitously expressed, primarily nuclear but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but also found in the nucleus.[] |
| Off-Target Effects | IMiD-based ligands can have inherent off-target affinity for zinc-finger transcription factors (e.g., IKZF1/3).[] | Generally considered to have fewer intrinsic off-target effects. |
| Clinical Experience | Several CRBN-based PROTACs are in clinical trials (e.g., ARV-471, ARV-110).[] | VHL-based PROTACs have also advanced to clinical trials (e.g., DT2216, KT333).[8] |
Signaling Pathways and Experimental Workflows
To understand the comparative data, it is essential to visualize the underlying biological pathways and experimental workflows.
Figure 1. General mechanism of PROTAC-induced protein degradation.
The workflow for comparing PROTACs involves a series of assays to determine their efficacy and mechanism of action.
Figure 2. Workflow for comparing VHL- and CRBN-based PROTACs.
The core of PROTAC action is hijacking the Ubiquitin-Proteasome System (UPS).
Figure 3. The Ubiquitin-Proteasome System (UPS) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of CRBN and VHL-based PROTACs.
Ternary Complex Formation Assay
This assay measures the formation of the tripartite complex between the E3 ligase, the PROTAC, and the target protein. Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are commonly used.[9] Live-cell assays using NanoBRET™ technology can also monitor ternary complex formation in a more physiologically relevant environment.[1][10]
Protocol: In Vitro Pull-down Assay to Assess Ternary Complex Formation [11]
-
Protein Purification: Purify recombinant VHL or CRBN E3 ligase complexes and the target protein of interest (POI). One of the proteins should be tagged (e.g., with a His-tag or GST-tag) for pull-down.
-
Incubation: In a microcentrifuge tube, combine the tagged E3 ligase, the untagged POI, and the PROTAC compound at various concentrations in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Complex Capture: Add an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged protein) to the mixture and incubate with gentle rotation at 4°C to capture the tagged protein and any interacting partners.
-
Washing: Pellet the resin by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the captured proteins from the resin. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase to detect the presence of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol: PROTAC® In Vitro Ubiquitination Assay [12][13]
-
Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, recombinant E3 ligase (CRBN or VHL complex), the target protein, ubiquitin, and ATP in reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow for ubiquitination to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Detection: Analyze the reaction products by Western blotting using an antibody specific to the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein will indicate a positive result.
Target Protein Degradation Assay (for DC50 and Dmax Determination)
This is the definitive cellular assay to measure the efficacy of a PROTAC. Western blotting is a standard method for this purpose.[14]
Protocol: Western Blot for Measuring Protein Degradation [14][15]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound for a fixed period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[14]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for detection.[15] Capture the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression (four-parameter variable slope) to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[14]
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC project is a critical design decision with significant implications for the degrader's performance.[] CRBN-based PROTACs may benefit from the smaller size and favorable drug-like properties of their ligands, while VHL-based PROTACs might offer advantages in terms of selectivity.[][] The optimal choice is often target- and context-dependent. A systematic comparison using a matched series of PROTACs with identical target ligands and linkers is the most definitive way to determine the superior E3 ligase for a specific protein of interest.[16] The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. lifesensors.com [lifesensors.com]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating Cellular Engagement of CRBN by Thalidomide-NH-C5-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the engagement of the E3 ubiquitin ligase Cereblon (CRBN) by the molecule Thalidomide-NH-C5-NH2 within a cellular context. Understanding and confirming this direct interaction is a critical step in the development of various therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where CRBN is often recruited to induce the degradation of specific target proteins. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid in the selection of the most suitable validation strategy.
Introduction to CRBN Engagement
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed neosubstrates. In the context of PROTACs, a thalidomide derivative, such as this compound, serves as the CRBN-recruiting ligand.[1] Validating that this moiety effectively engages CRBN in the complex cellular environment is paramount for the mechanism of action of these bifunctional molecules.
Key Methodologies for Validating CRBN Engagement
Several robust methods are available to confirm and quantify the interaction between a ligand and its target protein within cells. The following sections detail the principles, protocols, and comparative data for the most common assays used to validate CRBN engagement.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and tissues.[2][3] It relies on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[2]
Principle: Upon heating, proteins denature and aggregate. A ligand-bound protein is more resistant to heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state. By measuring the amount of soluble CRBN at various temperatures in the presence and absence of this compound, a thermal shift can be detected, indicating direct engagement.[3][4]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Plate cells (e.g., HEK293T, MM.1S) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble CRBN using Western blotting with a CRBN-specific antibody or by quantitative mass spectrometry.[2]
-
Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Data Presentation: CETSA
| Compound | Concentration (µM) | Tagg Shift (°C) |
| Vehicle (DMSO) | - | 0 |
| This compound | 1 | +2.5 |
| This compound | 10 | +4.8 |
| Pomalidomide | 1 | +3.1 |
Note: Data are representative and will vary based on cell line and experimental conditions.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method for measuring compound binding to a target protein in living cells.[5][6]
Principle: This assay utilizes cells expressing CRBN fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the CRBN active site is added. When the tracer binds to the NanoLuc®-CRBN fusion protein, the energy from the luciferase is transferred to the fluorescent tracer, resulting in a BRET signal.[6] A test compound, such as this compound, that binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5][7]
Signaling Pathway: NanoBRET™ Target Engagement Assay
Caption: Principle of the NanoBRET™ CRBN Target Engagement Assay.
Experimental Protocol: NanoBRET™
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-CRBN fusion protein. Alternatively, use a stable cell line expressing the fusion protein. Plate the cells in a 96- or 384-well plate.[5]
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ CRBN tracer and the Nano-Glo® substrate to the wells.
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound. Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.[7]
Data Presentation: NanoBRET™
| Compound | Cellular IC50 (µM) |
| This compound | 0.85 |
| Pomalidomide | 0.15 |
| Lenalidomide | 0.40 |
| Inactive Epimer | > 50 |
Note: Data are representative and will vary based on cell line and experimental conditions.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful technique to identify protein-protein interactions and can be adapted to confirm target engagement.[8][9]
Principle: An antibody specific to CRBN is used to pull down CRBN and its interacting partners from cell lysates. By comparing the proteins that co-precipitate with CRBN in the presence and absence of this compound, changes in the CRBN interactome can be assessed. For instance, the binding of this compound may induce the recruitment of known neosubstrates, providing functional evidence of engagement.
Experimental Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation and Mass Spectrometry Defines an Extensive RBM45 Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Thalidomide-NH-C5-NH2
For researchers and drug development professionals, the meticulous management of potent compounds such as Thalidomide-NH-C5-NH2, a synthetic E3 ligase ligand-linker conjugate, is a cornerstone of laboratory safety and environmental responsibility.[1][2] Due to its classification as a cytotoxic agent and its structural relation to thalidomide, a known human teratogen, stringent disposal protocols are imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
It is critical to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol, as local, regional, and national regulations must be strictly followed.
Quantitative Data for Disposal and Safety Parameters
| Parameter | Value/Specification | Rationale and Reference |
| Primary Disposal Method | High-Temperature Incineration | To ensure the complete destruction of the cytotoxic compound.[3] |
| Incineration Temperature | 1100°C | Recommended temperature for the effective incineration of cytotoxic waste. |
| Personal Protective Equipment (PPE) | See Protocol Below | To prevent dermal, ocular, and respiratory exposure to the hazardous substance.[4][5][6] |
| Spill Classification | Small: < 5 mL or 5 gLarge: > 5 mL or 5 g | To determine the appropriate scale of the spill response.[7] |
| Emergency Eye Wash | Minimum 15 minutes | For immediate decontamination in case of eye contact.[8] |
| Emergency Shower | Minimum 15 minutes | For immediate decontamination in case of significant skin contact.[9] |
Experimental Protocol: Routine Disposal of this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, don the following PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.[6]
-
Gown: A disposable, fluid-resistant gown.[5]
-
Eye Protection: Chemical splash goggles or a full-face shield.[6]
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.[10]
2. Waste Segregation and Collection:
-
Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[11]
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, vials, gloves, absorbent pads) in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[3][11]
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, sealed, and shatterproof container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. The container must be clearly labeled as "Cytotoxic Liquid Waste" with the chemical name and hazard symbols.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated cytotoxic sharps container.[7]
3. Container Management and Storage:
-
Keep all cytotoxic waste containers securely sealed when not in use.
-
Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.[12]
4. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Ensure all waste is accompanied by the appropriate hazardous waste manifests for transportation and incineration.
Experimental Protocol: Spill Cleanup Procedure
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
1. Small Spill Cleanup (<5 mL or 5 g):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full PPE as described above.
-
Containment:
-
Collection: Place all contaminated absorbent materials into the designated cytotoxic solid waste container. Use tweezers to pick up any broken glass and place it in the cytotoxic sharps container.[7][8]
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[7] Dispose of all cleaning materials as cytotoxic waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, face shield/goggles, respirator, inner gloves).
-
Wash Hands: Thoroughly wash your hands with soap and water.
2. Large Spill Cleanup (>5 mL or 5 g):
-
Evacuate and Secure: Immediately evacuate the area and restrict access. Post warning signs to alert others.[7]
-
Emergency Contact: Contact your institution's EHS department and emergency response team.
-
Cleanup Team: Cleanup should be performed by at least two trained individuals wearing full PPE, including respiratory protection.[9]
-
Containment and Cleanup: Follow the same procedure as for a small spill, but on a larger scale, using a cytotoxic spill kit.[6]
-
Reporting: Report the spill to your supervisor and the EHS department in accordance with your institution's policies.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagrams illustrate the logical workflows for routine disposal and spill management.
Caption: Logical workflow for the routine disposal of this compound.
Caption: Decision and action workflow for this compound spill cleanup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. england.nhs.uk [england.nhs.uk]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-NH-C5-NH2
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Thalidomide-NH-C5-NH2, a synthesized E3 ligase ligand-linker conjugate containing a thalidomide-based cereblon ligand.[1][2] Given the known severe teratogenic effects and other health risks associated with thalidomide, stringent safety measures are imperative to protect laboratory personnel.[3][4]
This compound, like its parent compound, should be handled as a potent pharmaceutical ingredient with assumed reproductive toxicity.[5][6] Researchers and all personnel involved in its handling must adhere to the following guidelines to minimize exposure risk.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back | Protects skin and personal clothing from contamination. Back-closing gowns offer better protection against frontal spills.[7] |
| Full body "bunny suit" coveralls | Recommended for procedures with a high risk of aerosolization or spills to provide head-to-toe protection.[7] | |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from dust, aerosols, and splashes.[8] |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., PAPR) | Essential to prevent inhalation of fine powders or aerosols, especially when handling the solid compound or preparing solutions.[7][8][9] |
| Foot Protection | Disposable shoe covers over closed-toe footwear | Prevents the tracking of contaminants out of the designated handling area.[7] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, documented workflow is critical for safe handling. The following protocol outlines the essential steps for working with this compound.
A. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area, including PPE, weighing paper, spatulas, solvent, and waste containers.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, gown, hair cover, mask/respirator, eye protection, inner gloves, outer gloves).
B. Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper inside the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to prevent splashing.
-
Manipulation: Conduct all experimental procedures within the confines of the fume hood or glove box.
C. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Below is a DOT script representing the logical workflow for handling this compound.
III. Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.[8]
A. Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, weigh papers, and other disposable materials should be placed in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste.
B. Waste Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
The following DOT script illustrates the decision-making process for the disposal of waste contaminated with this compound.
IV. Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Non-essential personnel should immediately leave the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: Use an absorbent material to contain the spill. For a solid spill, gently cover it with a damp cloth to avoid raising dust.[3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area twice with an appropriate solvent or deactivating solution.[3][8] All cleaning materials must be disposed of as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS office.
By strictly adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
- 9. 3m.com [3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
